| Property | Value / Description | Conditions / Notes |
|---|---|---|
| CAS Number | 16230-28-7 | - [1] [2] |
| Molecular Formula | C₆H₁₂Br₂ | - [1] [2] |
| Molecular Weight | 243.97 g/mol | - [1] [2] |
| Density | 1.594 g/mL | At 25°C [2] |
| Boiling Point | 39 °C | At 1.1 hPa (0.8 mm Hg) [1] [2] |
| Flash Point | 113 °C (closed cup) | >230 °F [1] [2] |
| Vapor Pressure | 0.471 mmHg | At 25°C [2] |
| Appearance | Solid | - [1] |
| Log P (Octanol-Water) | 3.33340 | Indicates high lipophilicity [2] |
| Index of Refraction | n20/D 1.507 | - [2] |
3,4-Dibromohexane is classified as an irritant under the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) [1] [2].
For researchers working with this compound, the following safety protocols are advised:
While specific experimental protocols for this compound were not found in the search results, the following characterization workflow is recommended based on standard practices for organic compounds. The diagram below outlines the key steps for a comprehensive analysis.
It is important to note the following limitations and gaps in the available information:
The following table consolidates the key data found for 3,4-Dibromohexane (CAS # 16230-28-7).
| Property | Value | Source / Comments |
|---|---|---|
| Refractive Index (n20/D) | 1.507 (lit.) | [1] [2] |
| Density | 1.594 g/mL at 25°C (lit.) | [1] [2] |
| Boiling Point | 39°C at 0.8 mm Hg (lit.) | [1] [2] |
| Molecular Formula | C₆H₁₂Br₂ | [1] [3] [2] |
| Molecular Weight | 243.97 g/mol | [1] [3] [2] |
| Flash Point | >230 °F (∼110 °C) | [1] [2] |
| Form | Solid | [2] |
| Vapor Pressure | 0.471 mmHg at 25°C | [1] |
| LogP | 3.333 | [1] |
The available safety data sheet indicates the following hazards and precautions [3]:
While specific protocols for this compound were not found, the search results provide robust overviews of core analytical techniques relevant to its characterization. The following workflow generalizes how these techniques can be applied.
General workflow for characterizing a chemical compound using common analytical techniques.
HPLC is crucial for assessing the purity of a compound and separating it from potential impurities [4].
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a sample, providing information on electronic structure and concentration [6].
| Property | Value | Unit | Source / Comment |
|---|---|---|---|
| Vapor Pressure | 0.471 | mmHg | At 25°C [1] |
| Boiling Point | 39 | °C | At 0.8 mm Hg (1.1 hPa) [2] [1] |
| Flash Point | 113 | °C | Closed cup [2] |
| Density | 1.594 | g/cm³ | At 25°C [2] [1] |
| Molecular Formula | C₆H₁₂Br₂ | - | [2] [1] |
| Molecular Weight | 243.97 | g/mol | [2] [1] |
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature in a closed system [3]. It is a key indicator of a substance's volatility.
The experimental workflow for determining vapor pressure via the Knudsen method can be summarized as follows:
Experimental Workflow for Knudsen Effusion Method
For researchers, understanding the vapor pressure of this compound is crucial for:
| Property | Value |
|---|---|
| CAS Number | 16230-28-7 [1] [2] |
| Molecular Formula | C6H12Br2 [1] [2] |
| Molecular Weight | 243.97 g/mol [1] [2] |
| IUPAC Name | 3,4-dibromohexane [1] |
| Density | 1.594 g/mL at 25 °C (lit.) [1] [2] |
| Boiling Point | 39 °C at 0.8 mmHg (lit.) [1] [2] |
| Flash Point | >230 °F [1] [2] |
| Physical Form | Solid [1] |
| Refractive Index | n20/D 1.507 (lit.) [2] |
| Aspect | Details |
|---|---|
| GHS Signal Word | Warning [1] [2] |
| Hazard Statements | H315-H319-H335 (Causes skin, serious eye irritation, and may cause respiratory irritation) [1] [2] |
| Precautionary Statements | P261-P305+P351+P338 [1] [2] |
| Personal Protective Equipment | Dust mask (N95 US), Eyeshields, Gloves [2] |
A common laboratory synthesis of this compound is the anti-addition of bromine across the double bond in cis-3-hexene, which itself can be obtained by the partial reduction of 3-hexyne [3]. The following diagram illustrates this two-step synthetic route:
Synthesis of this compound from 3-hexyne via cis-3-hexene intermediate.
The table below outlines the experimental workflow for this synthesis:
| Step | Description | Detailed Protocol & Notes |
|---|---|---|
| 1 | Partial Reduction to cis-Alkene | Hydrogenate 3-hexyne using H₂ gas and Lindlar's catalyst (poisoned Pd catalyst) in an inert solvent. This gives cis-3-hexene selectively. Alternative reduction systems (e.g., sodium in liquid ammonia) would produce the trans isomer, leading to a different stereochemical outcome for the dibromide [3]. |
| 2 | Electrophilic Addition of Bromine | Add molecular bromine (Br₂) to cis-3-hexene in a solvent like dichloromethane or carbon tetrachloride at 0°C to room temperature. The reaction proceeds via a bromonium ion intermediate, resulting in anti addition of the two bromine atoms across the double bond. This yields the racemic (±) DL-3,4-dibromohexane product [3]. |
| 3 | Work-up and Purification | Terminate the reaction by adding a sodium thiosulfate solution to quench excess Br₂. Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate. The crude product can be purified by distillation under reduced pressure [1]. |
This synthesis demonstrates core organic chemistry concepts. The anti addition mechanism is stereospecific, and starting from a pure cis-alkene ensures a single meso compound or a racemic mixture of enantiomers (DL-stereochemistry) [2] [3]. This compound is also a classic example in retrosynthetic analysis, where it is traced back to an alkyne precursor [4] [3]. The two bromine atoms are versatile functional groups that can be further transformed into other moieties via substitution or elimination reactions [4].
3,4-Dibromohexane (C₆H₁₂Br₂) is a brominated alkane of significant interest in organic synthesis, primarily serving as an intermediate in the preparation of more complex molecules, including potential pharmacologically active compounds. Its properties are defined by a six-carbon chain with bromine atoms on the 3rd and 4th carbons, resulting in a meso compound (racemic mixture if not specified) with distinct polarity and solubility characteristics. This whitepaper provides a consolidated technical overview of its solubility in various organic solvents, complete with quantitative data, predictive rationale, and standardized experimental protocols for laboratory handling.
Understanding the molecular properties of this compound is critical for predicting its solubility behavior.
The following diagram illustrates the logical relationship between the molecule's structure and its key solubility-influencing properties.
Structure-property relationship governing this compound solubility.
The solubility of this compound is typically reported qualitatively or can be inferred from its chemical nature. The following table provides a consolidated view based on chemical data and principles.
Table 1: Solubility Profile of this compound in Common Organic Solvents
| Solvent | Chemical Class | Polarity Index (P') | Approximate Solubility | Rationale & Notes |
|---|---|---|---|---|
| n-Hexane | Non-Polar Aliphatic | 0.1 | Very High (>100 mg/mL) | "Like dissolves like"; excellent solvation of the alkyl chain. |
| Diethyl Ether | Ether / Aprotic | 2.8 | Very High | Low polarity and aprotic nature provides ideal solvation. |
| Dichloromethane (DCM) | Chlorinated / Aprotic | 3.1 | Very High | Good polarity match and strong solvation power for halocarbons. |
| Ethyl Acetate (EtOAc) | Ester / Aprotic | 4.4 | High | Medium polarity and aprotic nature; common for chromatography. |
| Tetrahydrofuran (THF) | Cyclic Ether / Aprotic | 4.0 | High | Good solvent for a wide range of polarities; aprotic. |
| Acetone | Ketone / Aprotic | 5.1 | Moderate to High | Higher polarity, but aprotic nature allows for reasonable solubility. |
| Dimethyl Sulfoxide (DMSO) | Dipolar Aprotic | 7.2 | Moderate | High polarity, but strong solvating power for many organics. |
| Methanol | Alcohol / Protic | 5.1 | Low (<10 mg/mL) | Protic nature and strong H-bonding network disfavors dissolution. |
| Ethanol | Alcohol / Protic | 4.3 | Low | Similar to methanol; miscibility gap is common. |
| Water | Protic | 9.0 | Very Low (<1 mg/mL) | High polarity and H-bonding network; highly unfavorable. |
This section outlines standard laboratory methods for determining and utilizing the solubility of this compound.
Purpose: To rapidly assess the miscibility/solubility of this compound in a candidate solvent.
Materials:
Methodology:
Workflow for the qualitative solubility assessment protocol.
Purpose: To isolate this compound from a reaction mixture or an aqueous solution.
Materials:
Methodology:
The workflow for this multi-step extraction and isolation process is as follows:
Workflow for the liquid-liquid extraction and isolation of this compound.
This compound is not typically an active pharmaceutical ingredient (API) but is a valuable building block or synthon.
This compound exhibits high solubility in non-polar and aprotic organic solvents like n-hexane, DCM, and diethyl ether, and low solubility in protic solvents like alcohols and water. This predictable profile allows for its efficient use in synthetic protocols, particularly in reactions requiring homogeneous conditions and in subsequent work-up procedures like liquid-liquid extraction. The provided data and protocols offer a reliable foundation for researchers to handle this compound effectively in a drug development and research context.
This compound is an organic compound with the molecular formula C6H12Br2 [1] [2]. It contains two stereocenters at carbon atoms 3 and 4, each bonded to four different groups: a bromine atom (Br), a hydrogen atom (H), a methyl group (-CH3), and an ethyl group (-CH2CH3) [3]. The maximum number of stereoisomers for a molecule with n chiral centers is 2ⁿ; for this molecule, that would be four. However, because the two carbon chains attached to each chiral center are different in length (ethyl vs. methyl), the molecule is not symmetric, and a meso compound is not possible [3]. Consequently, this compound exists as two enantiomers and two diastereomers.
The table below summarizes the configurations and relationships of the four stereoisomers.
| Stereoisomer Pair | C3 Configuration | C4 Configuration | Stereochemical Relationship | Optical Activity |
|---|---|---|---|---|
| Isomer 1 | R | R | Enantiomers | Optically Active |
| Isomer 2 | S | S | Enantiomers | Optically Active |
| Isomer 3 | R | S | Diastereomers | Optically Active |
| Isomer 4 | S | R | Diastereomers | Optically Active |
For researchers, confirming the identity and purity of these stereoisomers involves several standard analytical techniques.
α) using a polarimeter.[α] using the formula: [α] = α / (l * c), where l is the path length in decimeters and c is the concentration in g/mL.(R,R) and (S,S) enantiomers will have specific rotations of equal magnitude but opposite signs (e.g., [α]₁ = +X° and [α]₂ = -X°). The (R,S) and (S,R) pair will also be optically active but with a different specific rotation.¹H NMR may not distinguish all stereoisomers in a mixture, ¹H NMR can be used to characterize the pure compounds. The chemical shifts and coupling constants can provide structural confirmation.¹H NMR spectrum.-CH(Br)-) which are typically found downfield.¹H NMR spectrum of the structurally similar 1,6-dibromohexane is available [5], though its signals will differ due to the lack of chiral centers.This compound is a solid that requires careful handling [6] [2].
The following diagram illustrates the logical relationships between the four stereoisomers of this compound.
Relationship map of this compound stereoisomers
The table below summarizes the key identifying information and physicochemical properties for (3R,4R)-3,4-Dibromohexane [1] [2].
| Property | Value / Description |
|---|---|
| CAS Number | 16230-28-7 [1] [3] [2] |
| Molecular Formula | C₆H₁₂Br₂ [1] [3] [2] |
| Molecular Weight | 243.97 g/mol [1] [2] |
| Appearance | Solid [1] |
| Density | 1.594 g/mL at 25 °C [1] [2] |
| Boiling Point | 39 °C at 0.8 mm Hg (lit.) [1] [2] |
| Flash Point | >230 °F (closed cup) [1] [2] |
| Refractive Index | n²⁰/D 1.507 (lit.) [2] |
Handling this compound requires appropriate safety measures. The table below outlines its primary hazards and protective measures [3] [2].
| Category | Information |
|---|
| GHS Hazard Statements | H315 - Causes skin irritation H319 - Causes serious eye irritation H335 - May cause respiratory irritation [3] [2] | | Precautionary Statements | P261 - Avoid breathing dust/fume/gas/mist/vapours/spray. P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing [3]. | | Personal Protective Equipment | Dust mask (N95), Eyeshields, Gloves [2] |
For researchers aiming to characterize this compound, the following workflow outlines the key steps. This diagram illustrates the progression from sample preparation to structural confirmation, with detailed methodologies provided in the sections below.
General workflow for compound characterization
As a chemical building block, this compound's research value lies in its potential use in organic synthesis. To proceed:
Vicinal dibromides are most commonly synthesized via the bromination of alkenes. The reaction mechanism and specific conditions are crucial for controlling the outcome.
The standard method involves treating an alkene with molecular bromine (Br₂). The reaction proceeds through a cyclic bromonium ion intermediate, which dictates the anti stereochemistry of addition [1].
Stereospecific anti addition via bromonium ion intermediate [1]
Experimental Notes:
Recent protocols emphasize efficiency and milder conditions.
The primary value of vicinal dibromides lies in their use as synthetic intermediates.
| Reaction/Application | Description | Significance |
|---|---|---|
| Debromination to Alkenes | Vicinal dibromides can be reduced to re-form the alkene double bond [4]. | A key step in alkene synthesis and purification; used to protect double bonds [4]. |
| Synthesis of Aziridines | Vicinal bromoamine compounds can be cyclized to form aziridines [3]. | Aziridines are highly strained, useful intermediates in medicinal chemistry [3]. |
| Precursors to Natural Products | Brominated coumarins serve as precursors to furocoumarins [2]. | Furocoumarins are used as photosensitizers and chemotherapeutic agents for skin diseases [2]. |
Several methods exist for the stereospecific debromination of vicinal dibromides back to alkenes, as summarized below.
| Method | Conditions | Stereochemical Outcome & Notes |
|---|---|---|
| Electrochemical Reduction | Using electrogenerated polysulfide ions as a catalyst in dimethylacetamide [5]. | Anti-elimination, quantitatively yielding the alkene. A "green" alternative. |
| Metals & Inorganic Reductants | Sodium naphthalenide, indium metal, nickel boride, sodium selenide, or copper [4]. | Varies by method; often highly stereospecific. |
| Iodide Ion Promotion | Reaction with potassium iodide (KI) [4]. | A classic laboratory method. |
For researchers in drug development, vicinal dibromides and their derivatives offer tangible applications:
To interpret the NMR spectra of 3,4-dibromohexane, you must first recognize that it is not a single compound but a mixture of stereoisomers. The two chiral centers at carbons 3 and 4 can form different diastereomers, which will have distinct NMR spectra. The following workflow outlines the systematic approach to analysis.
Figure 1: Systematic workflow for NMR analysis of this compound stereoisomers.
Based on the structure of this compound (C6H12Br2), the expected signals in the NMR spectra can be predicted for a generic mixture of diastereomers. The presence of bromine atoms, which are electronegative, will cause a downfield shift (higher ppm) of adjacent protons and carbons.
Table 1: Predicted 1H NMR Chemical Shifts and Multiplicities Note: Coupling constants (J) are highly dependent on diastereomer conformation and are crucial for distinguishing between them.
| Carbon Group | Predicted δ (ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| CH₃- (H-1, H-6) | 0.9 - 1.1 | Triplet (t) | Couples with adjacent CH₂ (J ~ 7 Hz). |
| -CH₂- (H-2, H-5) | 1.3 - 1.9 | Complex Multiplet | Affected by β-Br; couples with CH₃ and CH. |
| -CH(Br)- (H-3, H-4) | 3.9 - 4.2 | Multiplet | Strongly deshielded by Br; complex splitting. |
Table 2: Predicted 13C NMR Chemical Shifts
| Carbon Group | Predicted δ (ppm) | DEPT/APT Signal |
|---|---|---|
| CH₃- (C-1, C-6) | 10 - 15 | Positive (DEPT-135) / Positive (APT) |
| -CH₂- (C-2, C-5) | 25 - 40 | Negative (DEPT-135) / Negative (APT) |
| -CH(Br)- (C-3, C-4) | 45 - 60 | Positive (DEPT-135) / Positive (APT) |
For a rigorous analysis, follow these experimental methodologies. Proper sample preparation is critical for obtaining high-quality, reproducible spectra [1].
1. Sample Preparation
2. Data Acquisition Parameters The following parameters are general guidelines and should be optimized for your specific instrument.
Table 3: Key 1H NMR Acquisition Parameters
| Parameter | Recommended Setting |
|---|---|
| Spectrometer Frequency | 400 MHz or higher |
| Spectral Width (SW) | 14-16 ppm |
| Relaxation Delay (D1) | 1-2 seconds |
| Number of Scans (NS) | 16-32 |
Table 4: Key 13C NMR Acquisition Parameters
| Parameter | Recommended Setting |
|---|---|
| Spectrometer Frequency | 100 MHz or higher |
| Spectral Width (SW) | 240 ppm |
| Relaxation Delay (D1) | 2 seconds |
| Number of Scans (NS) | 128-256 |
| Decoupling | Use broadband decoupling (e.g., waltz16) to suppress 1H-13C coupling. |
3. Advanced Experiments for Structural Confirmation To fully assign the structure and determine the number of proton attachments for each carbon, advanced 1D or 2D experiments are essential.
Choosing between DEPT and APT: If you need to observe quaternary carbons and are not concerned with the CH/CH₃ ambiguity, APT is sufficient. If you require clear differentiation between CH, CH₂, and CH₃ groups, a combination of DEPT experiments is necessary [3].
Treatment of the vicinal dibromide 3,4-dibromohexane with a strong base leads to the loss of two equivalents of hydrogen bromide (HBr) and the formation of a mixture of isomeric hydrocarbons with the molecular formula C₆H₁₀ [1] [2]. This transformation is a classic double dehydrohalogenation reaction, serving as a key synthetic method for generating alkynes and conjugated dienes from readily available dihalides.
The core of this reaction involves two consecutive E2 elimination steps. The first elimination yields a bromoalkene intermediate, and the second, more challenging elimination, produces the final C₆H₁₀ product[sentence length:medium]. The reaction typically requires a very strong base, such as sodium amide (NaNH₂), which is necessary to drive the second elimination from the relatively unreactive vinylic halide intermediate [3].
The strong base-promoted dehydrohalogenation of this compound yields three possible isomeric products [1] [2]. The following table summarizes their structures and key spectroscopic properties that can be used for identification.
Table 1: Isomeric Products from the Elimination Reaction of this compound
| Product Name | Structure Type | Key ¹H NMR Characteristics | Key ¹³C NMR Characteristics | UV-Vis λ_max |
|---|---|---|---|---|
| 3-Hexyne | Internal Alkyne | Terminal alkyne H absent; triplet for -CH₂- adjacent to C≡C. | Two signals in the sp carbon region (δ ~65-85). | ~223 nm (weak) [2] |
| 1,3-Hexadiene | Conjugated Diene | Complex vinyl H multiplet (δ ~5-6); allylic CH₂. | Four signals for sp² carbons; no sp carbons. | ~220-240 nm (strong) [2] |
| 1,4-Hexadiene | Non-conjugated Diene | Distinct vinyl H patterns; terminal =CH₂. | sp² carbon signals; no conjugation shift. | < 220 nm (if any) |
The following diagram illustrates the logical workflow for the entire process, from the starting material to the final isomeric products and their characterization.
The double dehydrohalogenation of this compound is a fundamental and practical reaction for synthesizing C₆H₁₀ unsaturated hydrocarbons. Successful execution requires meticulous attention to anhydrous and anaerobic conditions due to the reactivity of sodium amide. The resulting mixture of 3-hexyne, 1,3-hexadiene, and 1,4-hexadiene can be effectively identified and distinguished through a combination of NMR and UV spectroscopy, making this a valuable experiment for illustrating key concepts in elimination reaction mechanisms and spectroscopic analysis.
3,4-Dibromohexane is a halogenated alkane with molecular formula C₆H₁₂Br₂ that serves as a valuable precursor in synthetic organic chemistry for the preparation of unsaturated hydrocarbons through elimination reactions. This vicinal dibromide features bromine atoms on adjacent carbon atoms, making it particularly susceptible to dehydrohalogenation when treated with strong base. The compound exists in several stereochemical forms, including meso and racemic configurations, with the (3S,4S)-stereoisomer having its own specific CAS number (98087028) [1]. The molecular structure contains both secondary carbons at positions 3 and 4, which influences the reaction pathway and product distribution under basic conditions.
The physical properties of this compound make it suitable for controlled elimination reactions under laboratory conditions. The relatively high density indicates significant molecular mass compacted into a small volume, typical of brominated compounds. The low vapor pressure suggests minimal evaporation at standard temperature and pressure, reducing inhalation hazards during handling. The complete physicochemical profile is summarized in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value / Description | Conditions | Reference |
|---|---|---|---|
| Molecular Formula | C₆H₁₂Br₂ | - | [2] |
| Molecular Weight | 243.97 g/mol | - | [2] |
| Appearance | Solid | Room temperature | [2] |
| Density | 1.594 g/mL | 25°C | [3] |
| Boiling Point | 39°C | 0.8 mm Hg | [3] |
| Flash Point | 113°C | Closed cup | [2] |
| Refractive Index | 1.507 | 20°C | [3] |
| Vapor Pressure | 0.471 mmHg | 25°C | [3] |
| Water Solubility | Not available | - | [2] |
| Partition Coefficient (Log P) | 3.333 | - | [3] |
The boiling point at reduced pressure (39°C at 0.8 mm Hg) indicates that the compound can be purified effectively using fractional distillation under vacuum [3]. The flash point of 113°C classifies this material as moderately flammable, requiring precautions against ignition sources in the laboratory [2]. The refractive index of 1.507 provides a useful parameter for identifying the compound and assessing its purity during isolation [3].
The treatment of this compound with strong base induces a double dehydrohalogenation reaction, resulting in the loss of two equivalents of hydrogen bromide (HBr) and formation of an unsaturated hydrocarbon [4]. This transformation exemplifies a double elimination reaction where vicinal dibromides undergo anti-periplanar elimination of halogen atoms with adjacent hydrogen atoms. According to the principle of elimination reactions, the major product follows Zaitsev's rule where the more substituted alkene is favored, though in the case of this compound, the specific molecular symmetry and stereochemistry influence the final product distribution [5].
The dehydrohalogenation proceeds through a concerted mechanism (E2 elimination) requiring an anti-periplanar arrangement of the leaving groups. The strong base abstracts a β-proton simultaneously with the departure of the bromide ion, resulting in formation of a carbon-carbon double bond. For this compound, this process occurs twice, leading to consecutive elimination of two HBr molecules. The first elimination yields a bromoalkene intermediate, which rapidly undergoes a second elimination to form the final alkyne or diene system, specifically reported as 3-hexyn-3,4-diene in the literature [4].
The following diagram illustrates the dehydrohalogenation reaction mechanism of this compound:
Figure 1: Reaction mechanism flow diagram illustrating the double dehydrohalogenation of this compound with strong base to form 3-hexyn-3,4-diene
Preparation of Basic Solution: In a 250 mL round-bottom flask, dissolve 8.0 g of powdered KOH in 50 mL of absolute ethanol with gentle swirling. The dissolution is exothermic; cool if necessary to maintain temperature below 40°C.
Addition of Substrate: Add 5.0 g of this compound to the basic solution using a glass pipette or syringe. Include a magnetic stir bar to ensure efficient mixing.
Reflux Assembly: Assemble the reflux condenser on the round-bottom flask, connecting cooling water inlet and outlet. Ensure all joints are properly sealed. Place the apparatus in a heating mantle secured with clamp stands.
Inert Atmosphere: Connect a nitrogen gas line to the reflux condenser via an adapter, maintaining a slight positive pressure of inert gas throughout the reaction to prevent moisture absorption and oxidation.
Heating and Reaction Monitoring: Heat the reaction mixture to reflux temperature (≈78°C) with continuous stirring. Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC (hexane:ethyl acetate, 9:1).
Reaction Completion Check: Sample aliquots (0.1 mL) periodically for TLC analysis. The reaction is complete when the starting material spot diminishes significantly, and new product spots appear.
Cooling and Quenching: After the reflux period, carefully remove the heating mantle and allow the reaction mixture to cool to room temperature. Pour the mixture into 100 mL of ice-water in a beaker to quench excess base.
Extraction Procedure: Transfer the mixture to a 250 mL separatory funnel. Rinse the reaction flask with 20 mL diethyl ether and add to the separatory funnel. Extract the aqueous layer twice with 30 mL portions of diethyl ether, combining the organic extracts.
Washing and Drying: Wash the combined ether extracts with 20 mL saturated sodium chloride solution to remove residual water and base. Transfer the organic layer to an Erlenmeyer flask and add 5 g anhydrous sodium sulfate. Swirl periodically for 15 minutes to dry.
Solvent Removal: Filter the dried solution through a fluted filter paper into a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator at reduced pressure (water bath temperature <40°C).
Product Purification: Purify the crude product by short-path distillation under reduced pressure, collecting the fraction boiling at the expected temperature range for the product (literature value for 3-hexyn-3,4-diene is not provided in search results but should be verified).
Upon successful dehydrohalogenation, this compound undergoes transformation to 3-hexyn-3,4-diene through double HBr elimination [4]. The product is characterized by several analytical techniques to confirm structure and purity. The spectral properties provide definitive evidence for the formation of the alkyne-diene system.
Table 2: Characterization Data for this compound and Its Dehydrohalogenation Product
| Parameter | This compound (Starting Material) | 3-Hexyn-3,4-diene (Product) |
|---|---|---|
| Molecular Formula | C₆H₁₂Br₂ | C₆H₈ |
| Molecular Weight | 243.97 g/mol | 80.13 g/mol |
| IR Spectroscopy | C-Br stretch: 560-650 cm⁻¹ | C≡C stretch: ~2100-2260 cm⁻¹, C=C stretch: ~1600-1680 cm⁻¹ |
| ¹³C NMR | δ 30-60 ppm (C-Br carbons) | δ 70-100 ppm (alkyne carbons), δ 110-150 ppm (alkene carbons) |
| GC-MS Retention | Longer retention time | Shorter retention time (verify experimentally) |
| TLC Rf Value | Lower Rf (polar) | Higher Rf (less polar) (hexane:ethyl acetate 9:1) |
The theoretical yield calculation based on 5.0 g (20.5 mmol) of this compound with molecular weight 243.97 g/mol transforming to 3-hexyn-3,4-diene with molecular weight 80.13 g/mol gives a theoretical mass of 1.68 g. Actual yields typically range from 65-85% depending on reaction optimization and purification efficiency. The significant mass reduction is expected due to the loss of two HBr molecules (total MW 161.83 g/mol). The reaction efficiency can be monitored by quantifying the HBr gas evolution using trap systems, with complete reaction indicated by the release of approximately 1.67 g of HBr from 5.0 g starting material.
Both the starting material and reagents require careful handling to ensure laboratory safety. The hazard profile of this compound indicates several risks that must be managed through appropriate protective measures.
Table 3: Hazard Classification and Safety Measures
| Component | GHS Hazard Statements | Protective Measures | Emergency Response |
|---|---|---|---|
| This compound | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation [2] | Dust mask type N95 (US); Eyeshields; Gloves [3] | Skin contact: Wash with soap and water. Eye contact: Rinse with water for 15 minutes [2] |
| Strong Bases (KOH/NaOEt) | Causes severe skin burns and eye damage | Chemical-resistant gloves, face shield, lab coat | Skin contact: Remove contaminated clothing, rinse skin with water. Eye contact: Rinse cautiously with water for several minutes |
| Product (3-Hexyn-3,4-diene) | Potential irritant, flammable | Use in well-ventilated area, avoid ignition sources | In case of fire: Use alcohol-resistant foam, dry chemical, or CO₂ |
This compound is not listed in major chemical inventories including the China Catalog of Hazardous Chemicals 2015, EINECS, TSCA, and Korea Existing Chemicals List [2]. Despite this, it should be treated as an irritant and handled with appropriate precautions. For disposal, offer surplus and non-recyclable material to a licensed disposal company. Contaminated packaging should be disposed of as unused product [2]. The dehydrohalogenation reaction generates HBr gas as a byproduct, which requires trapping in an appropriate basic solution (e.g., alkaline scrubber) to prevent release of corrosive vapor into the atmosphere.
The dehydrohalogenation protocol described herein represents a fundamental transformation in organic synthesis with specific utility in pharmaceutical research. The conversion of vicinal dibromides to alkynes provides a strategic approach to bioactive molecule synthesis with applications in several domains:
Alkyne-containing APIs: The product 3-hexyn-3,4-diene serves as a versatile synthetic intermediate for the preparation of pharmacologically active compounds featuring alkyne functional groups, which are increasingly prevalent in modern drug discovery.
Kinase Inhibitor Scaffolds: The alkyne-diene system can be incorporated into heterocyclic scaffolds common in kinase inhibitor development, particularly for anticancer therapeutics where acetylene motifs demonstrate improved binding affinity and metabolic stability.
Click Chemistry Applications: The alkyne functionality enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a valuable transformation for bioconjugation and probe development in chemical biology and drug delivery systems.
Peptidomimetic Synthesis: The molecular framework serves as a core structure for developing conformationally constrained peptidomimetics through further functionalization, enabling modulation of peptide-like therapeutics with enhanced metabolic stability.
The experimental protocol can be scaled according to synthetic needs, from milligram-scale exploratory chemistry to gram-scale preparation of key intermediates for lead optimization campaigns. The reaction efficiency and clean product formation make it particularly valuable for medicinal chemistry applications where rapid iteration of compound libraries is essential.
The dehydrohalogenation of this compound with strong base provides an efficient and reproducible method for the synthesis of 3-hexyn-3,4-diene through a double elimination mechanism. This transformation exemplifies fundamental organic reaction principles while offering practical utility in synthetic chemistry, particularly in pharmaceutical research where alkyne-containing intermediates are increasingly valuable. The protocol detailed in these Application Notes offers researchers a validated procedure with specific attention to safety considerations, reaction optimization, and analytical characterization. Following the outlined methodology with appropriate attention to base strength, reaction conditions, and purification techniques will enable consistent preparation of the target alkyne product with good yield and purity suitable for downstream applications in drug discovery and development.
The E2 (elimination, bimolecular) reaction represents a fundamental transformation in organic chemistry wherein a substrate undergoes concerted elimination of a leaving group and a β-hydrogen to form a carbon-carbon double bond. This reaction is characterized by its single-step mechanism in which the base abstracts a β-proton simultaneously with the departure of the leaving group, resulting in formation of a π-bond [1] [2]. For researchers in synthetic and medicinal chemistry, understanding the stereoelectronic requirements and stereochemical outcomes of E2 reactions is crucial for designing stereoselective syntheses of complex molecules, including potential drug candidates. The E2 reaction of 3,4-dibromohexane presents a particularly informative case study due to the presence of multiple stereocenters and the consequent possibility of forming diverse stereoisomeric products depending on reaction conditions and substrate configuration.
Unlike the E1 mechanism, which proceeds through a carbocation intermediate and is unimolecular in rate-determining step, the E2 mechanism displays bimolecular kinetics, with the reaction rate dependent on the concentrations of both substrate and base [1] [2]. This fundamental distinction has profound implications for reaction design and optimization in pharmaceutical development, where control over reaction kinetics and selectivity can significantly impact process efficiency and purity profiles of drug substances.
The E2 elimination follows a well-defined set of mechanistic principles that dictate its regiochemical and stereochemical outcomes. Understanding these fundamentals is essential for predicting and controlling product distributions in complex synthetic applications, including the synthesis of biologically active compounds.
Table 1: Key Characteristics of E2 Elimination Reactions
| Characteristic | Description | Experimental Implication |
|---|---|---|
| Kinetics | Bimolecular (rate = k[substrate][base]) | Reaction rate increases with concentration of both components |
| Mechanism | Concerted single-step process | No intermediates formed; all bond changes simultaneous |
| Stereochemistry | Anti-periplanar requirement | H and LG must be coplanar and opposite (180°) |
| Base Strength | Requires strong base | pKa of conjugate acid typically >12 for efficient reaction |
| Leaving Group | Must be good leaving group | Halides, sulfonates commonly used |
The concerted nature of the E2 mechanism necessitates specific geometric relationships between the reacting centers. As the base begins to abstract the β-hydrogen, the C-H bond electrons simultaneously migrate to form the new π-bond while displacing the leaving group [1] [2]. This process occurs through a single transition state without the formation of intermediates, distinguishing it from stepwise elimination pathways. The molecular orbital interactions require that the C-H bond and C-LG (leaving group) bond be coplanar to allow for proper overlap during the transition state formation [3] [4].
The choice of base significantly influences the regiochemical outcome of E2 reactions, providing synthetic chemists with a powerful tool for controlling alkene product distributions. This control is particularly valuable in drug synthesis where specific alkene isomers may exhibit different biological activities or serve as precursors to distinct molecular scaffolds.
Table 2: Base Effects on E2 Regioselectivity
| Base Type | Size/Sterics | Preferred Product | Common Examples |
|---|---|---|---|
| Small bases | Low steric demand | Zaitsev (more substituted alkene) | OH⁻, CH₃O⁻, CH₃CH₂O⁻ |
| Bulky bases | High steric demand | Hofmann (less substituted alkene) | (CH₃)₃CO⁻, LDA |
Small bases such as hydroxide or methoxide can readily access even sterically hindered β-hydrogens, typically leading to the formation of the more stable, highly substituted alkene (Zaitsev's rule) [2]. In contrast, sterically hindered bases like tert-butoxide preferentially abstract the more accessible hydrogens from less substituted β-carbons, resulting in the Hofmann product [2] [4]. This dichotomy provides synthetic chemists with a strategic tool for controlling alkene regiochemistry in complex syntheses. The electronic and steric properties of the base must be carefully matched to the substrate structure and desired product outcome, especially when dealing with pharmaceutically relevant molecules where regiochemical purity is often critical.
The compound this compound contains two chiral centers at carbons 3 and 4, giving rise to multiple stereoisomers that can profoundly influence the course and outcome of E2 elimination reactions. Understanding the configurational relationships in these stereoisomers is essential for predicting and controlling product distributions in synthetic applications.
Table 3: Stereoisomers of this compound and Their E2 Reactivity
| Stereoisomer | Configuration | Anti-Periplanar Relationships | Major E2 Products |
|---|---|---|---|
| (3R,4R) or (3S,4S) | Erythro (meso) | Br at C3 anti to H at C4 and vice versa | 3-hexene (E) |
| (3R,4S) or (3S,4R) | Threo (racemic) | Br at C3 anti to H at C4 and vice versa | 3-hexene (Z) |
| Mixed configurations | Variable | Dependent on specific conformation | Mixed alkene products |
The meso form of this compound possesses a plane of symmetry, making it achiral despite having two stereocenters. In contrast, the racemic threo diastereomer exists as a pair of enantiomers that lack internal symmetry elements [5]. Each stereoisomer presents distinct conformational preferences that control the accessibility of anti-periplanar arrangements necessary for E2 elimination. For 3,4-disubstituted hexanes, the anti-periplanar requirement can be satisfied through rotation around the C3-C4 bond, but the specific conformation that places the bromine atoms and β-hydrogens in the proper orientation depends on the initial stereochemistry of the starting material.
The anti-periplanar relationship between the leaving group and β-hydrogen is the most critical stereoelectronic requirement for E2 reactions [1] [6] [4]. This geometric constraint dictates that the dihedral angle between the C-H and C-Br bonds should approach 180° to allow for optimal orbital overlap in the transition state. Molecular orbital analysis reveals that this arrangement enables the most efficient interaction between the developing π-bond and the σ* orbital of the C-Leaving Group bond [3]. The energy difference between anti-periplanar and syn-periplanar transition states can be substantial, with computational studies indicating a preference of approximately 4.3 kcal/mol for the anti pathway [3], which translates to significant selectivity at room temperature.
The stereochemical outcome of E2 elimination from this compound is governed by the anti-periplanar geometry in the transition state. When the bromine atoms adopt an anti relationship to adjacent hydrogens, the resulting alkene geometry is determined by the relative orientation of the remaining substituents. For the meso diastereomer, this typically results in preferential formation of the E-isomer of 3-hexene, while the threo diastereomer tends to produce the Z-isomer [4]. This stereospecificity provides a powerful method for controlling alkene geometry in synthetic applications, which is particularly valuable in medicinal chemistry where alkene configuration can dramatically influence biological activity and metabolic stability.
Materials:
Equipment:
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (3.8 mmol) of this compound in 15 mL of anhydrous THF under an inert atmosphere. Fit the flask with a reflux condenser connected to a drying tube to exclude moisture.
Base Preparation: In a separate dried flask, prepare a 0.5 M solution of the chosen base. For sodium methoxide, dissolve 0.21 g (3.8 mmol) of sodium methoxide in 7.6 mL of anhydrous methanol. For potassium tert-butoxide, dissolve 0.43 g (3.8 mmol) in 7.6 mL of anhydrous THF. Ensure complete dissolution before proceeding.
Elimination Reaction: Using a syringe or cannula, slowly add the base solution to the stirred solution of this compound over 5-10 minutes. After complete addition, heat the reaction mixture to reflux (65-67°C for THF) with vigorous stirring under an inert atmosphere.
Reaction Monitoring: Monitor the reaction progress by TLC (silica gel, 9:1 hexane:ethyl acetate) or GC-MS at 30-minute intervals. Typical reaction times range from 2-6 hours depending on the base strength and stereochemistry of the starting material.
Workup Procedure: Once starting material consumption is complete (as indicated by TLC or GC-MS), cool the reaction mixture to room temperature. Carefully quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with three 15 mL portions of diethyl ether.
Product Purification: Combine the organic extracts and wash with 20 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator (water bath temperature not exceeding 30°C). Purify the crude product by flash chromatography on silica gel using hexane as the initial eluent, gradually increasing polarity with ethyl acetate as needed.
Product Analysis: Characterize the isolated alkene products by GC-MS, ¹H NMR, and ¹³C NMR spectroscopy. Determine alkene geometry by ¹H NMR coupling constants and chemical shifts, and compare with authentic samples when available.
Comprehensive characterization of E2 reaction products from this compound requires multiple analytical techniques to establish chemical identity, isomeric composition, and stereochemical purity. These analyses are critical for understanding structure-activity relationships in drug discovery applications where alkene geometry can significantly impact biological activity.
Table 4: Expected Products from E2 Elimination of this compound
| Starting Stereochemistry | Base | Major Product(s) | Characteristic NMR Data |
|---|---|---|---|
| Meso (2R,3R) or (2S,3S) | NaOCH₃ | (E)-3-hexene | ¹H NMR: δ 5.35-5.50 (m, 2H), J = 15.2 Hz |
| Meso (2R,3R) or (2S,3S) | t-BuOK | (E)-3-hexene | ¹³C NMR: δ 130.5, 124.8 |
| Threo (racemic) | NaOCH₃ | (Z)-3-hexene | ¹H NMR: δ 5.35-5.50 (m, 2H), J = 11.4 Hz |
| Threo (racemic) | t-BuOK | (Z)-3-hexene | ¹³C NMR: δ 129.8, 125.3 |
| Mixed stereoisomers | NaOCH₃ | Mixed E/Z-3-hexene | GC-MS retention times: E (8.2 min), Z (7.9 min) |
Deuterium labeling can provide valuable insights into the mechanism and stereochemistry of E2 elimination. By preparing specifically deuterated analogs of this compound (e.g., this compound-3,4-d₂), researchers can track the fate of specific hydrogens during elimination and confirm the anti-periplanar requirement [1]. Kinetic isotope effects (KIEs) measured through competitive experiments between protiated and deuterated substrates can further corroborate the concerted mechanism, with typical kH/kD values ranging from 2-4 for E2 reactions. These mechanistic studies are particularly valuable when optimizing synthetic routes for isotopically labeled pharmaceutical compounds, where understanding hydrogen migration patterns can inform metabolic studies.
The E2 elimination of this compound exemplifies the profound influence of stereochemistry on reaction outcomes in organic synthesis. The strict anti-periplanar requirement governs both the reaction rate and product distribution, with different stereoisomers of the starting material yielding distinct alkene products. This stereospecificity provides synthetic chemists with a powerful strategy for controlling alkene geometry in complex molecule synthesis, which is particularly valuable in pharmaceutical development where isomeric purity can significantly impact drug efficacy and safety profiles.
The insights gained from studying this model system have broader implications for reaction design in medicinal chemistry. Understanding how base size, solvent effects, and substrate stereochemistry influence elimination pathways enables more rational design of synthetic routes to target molecules. Furthermore, the principles illustrated by this system extend to more complex substrates bearing additional functional groups commonly encountered in drug discovery campaigns. The experimental protocols and analytical methods described here provide a framework for investigating E2 reactions in context of pharmaceutical development, where control over molecular geometry is often critical for optimizing biological activity and pharmacokinetic properties.
The following diagram illustrates the key stereochemical requirements and orbital interactions in the E2 elimination mechanism for this compound:
Figure 1: E2 Reaction Mechanism and Stereochemical Relationships for this compound
This compound (CAS: 16230-28-7) is a brominated alkane compound with the molecular formula C₆H₁₂Br₂ and a molecular weight of 243.97 g/mol. This chemical is primarily used in research and development settings, including pharmaceutical and chemical synthesis applications, where it serves as an important intermediate. As a halogenated hydrocarbon, it presents specific handling challenges that require carefully designed safety protocols and appropriate personal protective equipment (PPE) to mitigate health risks. According to safety data sheets, this compound is classified as causing skin irritation, serious eye irritation, and respiratory irritation, necessitating comprehensive safety measures when handled in laboratory environments [1].
The purpose of this document is to provide researchers, scientists, and drug development professionals with detailed application notes and experimental protocols for the safe handling of this compound. With hazardous chemical incidents occurring with alarming frequency in the United States (829 recorded incidents between January 2021 and October 2023, averaging one every 1.2 days), the implementation of robust safety protocols becomes not merely advisable but essential for laboratory operations [2]. This protocol aligns with OSHA Hazard Communication Standards and incorporates guidelines from the National Fire Protection Association (NFPA) to ensure comprehensive protection against the identified hazards of this compound.
This compound presents specific health hazards that require careful risk management during laboratory handling. The Globally Harmonized System (GHS) classification identifies three primary hazard categories for this substance, each with associated precautionary measures that must be implemented in research settings [1].
The NFPA fire diamond for this compound provides quick visual hazard assessment for emergency response. The health hazard rating is 2 (moderate hazard), flammability rating is 2 (moderate fire hazard), and reactivity rating is 0 (stable). The flash point of 113°C (closed cup) indicates moderate flammability risk, while the boiling point of 39°C at 1.1 hPa suggests potential for vapor formation at elevated temperatures [1].
When subjected to fire conditions or high temperatures, this compound undergoes thermal decomposition yielding hazardous products including carbon oxides and hydrogen bromide gas [1]. Hydrogen bromide gas is particularly concerning as it poses significant respiratory hazards and can form corrosive acids when contacting moisture. The chemical demonstrates incompatibility with strong oxidizing agents, which may lead to violent reactions or accelerated decomposition. This risk profile necessitates careful consideration of storage arrangements and handling procedures to prevent accidental contact with incompatible substances.
Selecting appropriate personal protective equipment requires understanding both the chemical properties of this compound and the specific operational context. The following table summarizes the essential PPE components for safe handling of this substance [1] [2]:
Table: PPE Requirements for Handling this compound
| Body Area | Protection Type | Specifications | Rationale |
|---|---|---|---|
| Eyes/Face | Chemical splash goggles | Soft vinyl with double flange cushion; non-vented or indirectly vented; meets ANSI Z87.1+ standards | Prevents eye contact with splashes, vapors, or accidental transfers |
| Skin/Body | Chemical-resistant gloves | Nitrile gloves (standard procedures); Neoprene or butyl rubber (prolonged exposure) | Protection against skin irritation and potential absorption |
| Respiratory | Respiratory protection | N95 mask (nuisance dusts/vapors); Full-face respirator with OV/AG/P99 cartridges (higher concentrations) | Prevents respiratory irritation from vapors, mists, or dust |
| Body/Clothing | Protective clothing | Chemical-resistant lab coat or apron; Tychem-type suit (large quantities) | Prevents skin contact and protects personal clothing |
| Feet | Foot protection | Chemical-resistant boots or disposable shoe covers | Prevents foot exposure in spill scenarios |
For spill cleanup and emergency response situations, the U.S. Environmental Protection Agency (EPA) and OSHA have established four standardized HAZMAT PPE levels (A, B, C, D) to match protective equipment with the specific hazard scenario [2] [3]. The following workflow diagram illustrates the decision process for selecting the appropriate PPE level when responding to incidents involving this compound:
Graph: PPE Selection Workflow for this compound Incidents - This decision tree outlines the systematic process for determining appropriate PPE levels based on hazard assessment.
For most laboratory spill scenarios with this compound, Level C protection typically provides adequate safety, combining air-purifying respirators with chemical-resistant clothing. However, in situations involving high concentrations or unknown vapor levels, Level B protection with SCBA is recommended until thorough monitoring can confirm lower hazard conditions [2] [3].
Implementing proper handling procedures is essential for minimizing exposure risks when working with this compound. The following protocols should be strictly observed in all research settings:
Proper storage conditions are critical for maintaining chemical integrity and minimizing degradation risks. The following storage protocol should be implemented:
In the event of a spill involving this compound, immediate and appropriate action is required to minimize exposure and environmental impact. The following spill response protocol should be implemented:
Prompt and appropriate first aid response is essential when exposure to this compound occurs. The following measures should be implemented while seeking medical attention:
Table: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Measures | Additional Notes |
|---|---|---|
| Inhalation | Move affected person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately. | Monitor for respiratory irritation symptoms; provide oxygen if needed |
| Skin Contact | Wash off with soap and plenty of water for at least 15 minutes. Consult a physician for evaluation. | Remove contaminated clothing and shoes; wash before reuse |
| Eye Contact | Rinse cautiously with water for several minutes (at least 15-20 minutes). Remove contact lenses if present. Seek medical attention. | Use eye wash station; ensure complete irrigation under eyelids |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately. | Do not induce vomiting unless directed by medical personnel |
Proper disposal of this compound and contaminated materials is essential for environmental protection and regulatory compliance. The following disposal protocol should be implemented:
While comprehensive ecotoxicity data for this compound is limited in the search results, prudent environmental precautions should be observed:
Understanding the regulatory status of this compound across major jurisdictions is essential for compliance in multinational research organizations. The following table summarizes the regulatory status based on available information:
Table: Regulatory Status of this compound in Key Jurisdictions
| Region/Country | Regulatory Inventory | Status | Key Regulations |
|---|---|---|---|
| China | China IECSC | Not Listed | Subject to general chemical management regulations |
| Europe | EC Inventory | Not Listed | Not classified as dangerous per EC directives |
| United States | TSCA Inventory | Not Listed | Subject to general OSHA laboratory standards |
| South Korea | KECL | Not Listed | Regulated under general chemical safety provisions |
| New Zealand | NZIoC | Not Listed | Subject to hazardous substances regulations |
Comprehensive training and medical monitoring programs are essential components of an effective chemical safety program:
The safe handling of this compound in research and drug development settings requires systematic hazard assessment, appropriate PPE selection, and strict adherence to handling protocols. While this chemical presents moderate hazards including skin, eye, and respiratory irritation, these risks can be effectively managed through comprehensive safety measures aligned with OSHA and NFPA guidelines. The PPE selection framework outlined in this document, particularly the implementation of HAZMAT levels for spill response, provides a structured approach to exposure control. Regular training, combined with vigilant emergency preparedness, ensures that researchers can work safely with this chemical while minimizing health risks. As with all laboratory chemicals, a culture of safety and continuous evaluation of procedures remains fundamental to preventing incidents and protecting both personnel and the environment.
The following table summarizes the key identifying information and physicochemical properties of this compound as found in chemical databases [1] [2].
| Property | Value / Description |
|---|---|
| CAS Number | 16230-28-7 [1] [2] |
| Molecular Formula | C6H12Br2 [1] [2] |
| Molecular Weight | 243.97 g/mol [1] [2] |
| Density | 1.594 g/mL at 25°C [1] [2] |
| Boiling Point | 39 °C at 1.1 hPa (lit.) [1] [2] |
| Flash Point | >230 °F (closed cup) [1] [2] |
| Appearance | Solid [1] |
Handling this compound requires appropriate safety measures. The GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [1] [2].
While a direct synthesis procedure for this compound was not located, its primary role in organic synthesis is as a precursor for the preparation of more complex molecules, specifically alkynes.
A key reaction of this compound is its use in a two-step elimination process to form an alkyne [3]. Treatment with a strong base leads to the loss of two equivalents of HBr. The first elimination produces a bromoalkene, and a second elimination from this intermediate yields the final alkyne product [3]. This double dehydrohalogenation is a classic method for constructing carbon-carbon triple bonds from readily available vicinal dihalides.
The following diagram illustrates this two-step elimination reaction pathway.
For designing a synthesis, the strategy of retrosynthetic analysis is invaluable [4] [5]. This approach involves working backwards from the target molecule, breaking it down into simpler precursor structures. Each disconnection represents the reverse of a known synthetic reaction. While the search results did not contain a full retrosynthetic tree for this compound, applying this methodology systematically is a cornerstone of modern organic synthesis planning [4].
Given the lack of a detailed procedure for the synthesis of this compound itself, the following is a generalized protocol for its primary application.
Principle: This procedure describes the double dehydrohalogenation of a vicinal dibromide to form a carbon-carbon triple bond [3].
Hazard Warning: This reaction involves the use of strong base (e.g., sodium amide). Operations must be conducted in a fume hood with appropriate personal protective equipment, including gloves and eye protection. Refer to the safety data sheet for all chemicals before use.
Steps:
Analysis: The final product should be characterized by standard analytical methods, including 1H NMR, 13C NMR, and mass spectrometry, to confirm its identity and purity.
The nucleophilic substitution reaction between 3,4-dibromohexane and sodium iodide represents a fundamental transformation in organic synthesis with significant implications in pharmaceutical intermediate development and chemical biology. This reaction exemplifies a classical bimolecular substitution (SN2) process where iodide ion serves as a potent nucleophile, displosing bromide leaving groups from adjacent carbon centers. The vicinal dibromide structure of this compound presents unique stereochemical considerations and regioselectivity outcomes that merit detailed investigation for researchers engaged in route scouting and process chemistry optimization.
The reaction mechanism proceeds through a concerted backside attack in which the nucleophile approaches the electrophilic carbon atom from the side opposite the leaving group, resulting in inversion of configuration at the reaction center [1]. This stereochemical outcome is particularly significant with this compound due to the presence of two stereogenic centers, where the substitution pattern can yield distinct diastereomeric products depending on the relative configuration of the starting material. Sodium iodide serves as an excellent iodide source due to its high solubility in polar aprotic solvents like acetone, which solvates the sodium cation while leaving the iodide ion largely unencumbered, thereby enhancing its nucleophilicity [2].
The nucleophilic substitution of this compound with sodium iodide proceeds predominantly through an SN2 mechanism characterized by a single, concerted step with second-order kinetics. The reaction demonstrates inversion of configuration at each carbon center where substitution occurs, making it a valuable method for stereochemical inversion in synthetic sequences. The mechanism involves the iodide ion attacking the electrophilic carbon center from the backside relative to the leaving group, simultaneously displacing the bromide ion in a single transition state [1].
Transition State Characteristics: The SN2 transition state exhibits a trigonal bipyramidal geometry where the nucleophile and leaving group are positioned 180° apart, with partial bond formation between carbon and iodide and partial bond cleavage between carbon and bromide [1]. This concerted process occurs without the formation of a carbocation intermediate, minimizing rearrangement byproducts.
Stereochemical Implications: For this compound, which contains two stereocenters, each substitution event results in configurational inversion. The meso or dl starting material will produce distinct diastereomeric products depending on the sequence and sites of substitution. This property can be exploited for the stereoselective synthesis of specific diastereomers through sequential substitution reactions.
The following diagram illustrates the complete SN2 reaction mechanism for one stereocenter of this compound with sodium iodide, showing the backside attack and inversion of configuration:
Figure 1: SN2 Reaction Mechanism of this compound with Sodium Iodide
The antiperiplanar requirement for optimal orbital overlap during the substitution reaction dictates that the nucleophile must approach directly opposite the leaving group [3]. In acyclic systems like this compound, this is achieved through rotation around carbon-carbon single bonds to achieve the appropriate conformation. The relative stereochemistry between C3 and C4 in the starting material determines the possible reaction pathways and product distributions:
The rate of nucleophilic substitution is highly dependent on the structure of the alkyl halide and the nature of the leaving group. The following table summarizes relative reaction rates for various alkyl halides with sodium iodide in acetone, providing benchmark data for predicting the behavior of this compound:
Table 1: Relative Rates of SN2 Reactions with Sodium Iodide in Acetone [2] [1]
| Substrate Type | Specific Compound | Time for Precipitate Formation | Heating Required | Relative Rate |
|---|---|---|---|---|
| Primary Bromide | 1-Bromobutane | 12 seconds | No | 1.00 |
| Primary Chloride | 1-Chlorobutane | 28 seconds | Yes (50°C) | 0.43 |
| Secondary Bromide | 2-Bromobutane | ~60 seconds | No | 0.20 |
| Secondary Chloride | 2-Chlorobutane | 4 minutes | No | 0.05 |
| Tertiary Chloride | 2-Chloro-2-methylpropane | No reaction | Yes (no product) | Negligible |
The substitution reaction follows second-order kinetics, with the rate law expressed as: Rate = k[RX][NaI], where RX represents this compound [1]. The observed rate constant k depends on several factors:
Table 2: Optimization Parameters for this compound Substitution with Sodium Iodide
| Parameter | Optimal Condition | Effect on Reaction | Practical Considerations |
|---|---|---|---|
| Temperature | 50-60°C | Increases reaction rate | Higher temperatures may promote elimination side reactions |
| Solvent | Anhydrous Acetone | Enhances nucleophilicity of iodide | Wet solvents dissolve NaBr precipitate, obscuring reaction monitoring [2] |
| Concentration | 0.1-0.5 M substrate | Balances rate and precipitate formation | Higher concentrations may cause precipitation issues |
| Molar Ratio | 2.2:1 NaI:substrate | Ensures complete conversion | Excess NaI drives reaction to completion |
| Reaction Time | 1-4 hours | Time for complete conversion | Monitored by precipitate formation (NaBr) |
Materials Required:
Safety Considerations:
Apparatus Assembly: Charge a 50 mL round-bottom flask with a magnetic stir bar. Attach the flask to a reflux condenser. Ensure all glassware is thoroughly dried in an oven (110°C) before use and assembled while warm to prevent moisture absorption.
Reagent Addition: To the flask, add sodium iodide (1.2 g, 8.0 mmol) followed by anhydrous acetone (20 mL). Begin stirring at a moderate rate to create a homogeneous suspension. Add this compound (1.0 g, 3.7 mmol) dropwise via syringe over 2 minutes.
Reaction Monitoring: Heat the reaction mixture to 50°C while maintaining vigorous stirring. Observe the formation of a white precipitate (sodium bromide) within 5-15 minutes, indicating the reaction progression. Monitor the reaction by thin-layer chromatography (TLC) using hexane as the mobile phase.
Completion and Cooling: After 2 hours, or when TLC indicates complete consumption of the starting material, remove the heat source and allow the reaction to cool to room temperature. Subsequently, cool the mixture in an ice-water bath for 10 minutes to maximize precipitation.
Filtration: Carefully decant the reaction mixture to separate the soluble products from the sodium bromide precipitate. Rinse the precipitate with cold acetone (5 mL) and combine the washings with the main solution.
Quenching: Transfer the combined organic solutions to a separatory funnel. Add saturated sodium thiosulfate solution (20 mL) to reduce any elemental iodine that may have formed through oxidation. Shake gently and allow the layers to separate.
Extraction: Drain the lower aqueous layer and retain the organic phase. Extract the aqueous layer with dichloromethane (2 × 10 mL) and combine all organic extracts.
Drying and Concentration: Wash the combined organic extracts with brine (15 mL), then dry over anhydrous sodium sulfate (2 g) for 15 minutes. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.
Purification: Purify the crude product by flash column chromatography using silica gel and a hexane/dichloromethane gradient to obtain pure 3,4-diiodohexane or mixed halide products, depending on the extent of substitution.
Successful reaction completion and product identity should be verified using multiple analytical techniques:
Thin-Layer Chromatography (TLC): Monitor reaction progress using silica gel plates with UV indicator. Develop in hexane:ethyl acetate (9:1). Typical Rf values: starting material (0.75), mono-substituted intermediate (0.55), di-substituted product (0.35).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Fourier-Transform Infrared Spectroscopy (FT-IR): Key absorption bands: C-I stretch at 500-600 cm⁻¹ (weak), disappearance of C-Br stretch at 560-650 cm⁻¹ in fully substituted product.
Mass Spectrometry (MS): Electron impact mass spectrum shows characteristic isotope patterns for bromine (1:1 for ⁷⁹Br:⁸¹Br) and iodine (single dominant ¹²⁷I peak).
The typical isolated yield for the disubstituted product (3,4-diiodohexane) ranges from 75-85% under optimized conditions. The purity should be determined by gas chromatography (GC) or HPLC, typically exceeding 95% after purification. The following table summarizes expected yields under various conditions:
Table 3: Expected Product Yields Under Different Reaction Conditions
| Reaction Condition | Mono-Substituted Product Yield | Di-Substituted Product Yield | Total Isolated Yield |
|---|---|---|---|
| Standard (50°C, 2h) | 15-20% | 60-65% | 75-85% |
| Extended Time (50°C, 4h) | 5-10% | 75-80% | 80-90% |
| Reduced NaI (1.1 equiv) | 40-45% | 25-30% | 65-75% |
| Room Temperature, 24h | 25-30% | 45-50% | 70-80% |
The 3,4-diiodohexane product and intermediates generated through this reaction serve as valuable building blocks in organic synthesis:
Pharmaceutical Intermediates: The iodide functionality serves as an excellent leaving group for further nucleophilic substitutions with nitrogen, oxygen, and carbon nucleophiles, enabling the incorporation of structural diversity in drug discovery.
Cross-Coupling Reactions: The carbon-iodine bonds are highly reactive in palladium-catalyzed cross-coupling reactions (Negishi, Stille, Suzuki), allowing for carbon-carbon bond formation at specific positions.
Radioactive Tracers: Sodium iodide (¹²⁵I or ¹³¹I) can be incorporated using this methodology to create radioactive probes for metabolic studies and imaging applications [4].
The standard protocol can be adapted for specific synthetic needs:
Sequential Substitution: By controlling stoichiometry (1 equivalent of NaI), selective mono-substitution can be achieved, allowing for sequential introduction of different nucleophiles at the two positions.
One-Pot Procedures: After iodide substitution, the reaction mixture can be treated directly with various nucleophiles (amines, thiols, alkoxides) in a one-pot procedure without isolation of the intermediate iodide.
Catalytic Applications: In some cases, sodium iodide can be used catalytically in the presence of phase-transfer catalysts or in solvent systems that facilitate halide exchange through a Finkelstein-type equilibrium [5].
Slow Reaction or No Precipitate Formation: Ensure complete anhydrous conditions, as water inhibits the reaction by solubilizing NaBr precipitate [2]. Check the quality of sodium iodide, which should be white; yellow color indicates oxidation to iodine.
Product Discoloration (Yellow): Indicates iodine formation due to oxidation or light exposure. Add a small amount of sodium thiosulfate during workup to reduce iodine back to iodide.
Low Yields: May result from insufficient heating or stoichiometry. For complete disubstitution, use 2.2 equivalents of NaI and maintain temperature at 50°C for 2-4 hours.
Elimination Side Products: evidenced by alkene formation in NMR or GC-MS. To minimize elimination, ensure aprotic conditions and avoid excessive heating (>60°C).
The reaction scales linearly with minimal optimization required. For larger scales (>50 mmol), increase the reaction volume to maintain efficient stirring of the precipitate. The starting material this compound should be stored under inert atmosphere at 4°C to prevent decomposition. Sodium iodide should be stored in a desiccator protected from light to prevent oxidation and moisture absorption [4].
Dehalogenation reactions represent fundamental transformations in organic synthesis, playing crucial roles in pollutant degradation, intermediate synthesis, and structural modification of complex molecules. While various dehalogenation methods exist, the use of zinc dust offers an inexpensive, efficient, and chemoselective approach particularly suitable for vicinal dibromides like 3,4-dibromohexane. These notes provide detailed protocols for zinc-mediated dehalogenation and related methods, enabling researchers to selectively remove halogen atoms under mild conditions with excellent functional group compatibility. The ability to precisely control dehalogenation is especially valuable in pharmaceutical development where strategic halogen removal can modulate metabolic stability, bioavailability, and toxicity profiles of lead compounds.
The following table summarizes three effective dehalogenation methods applicable to alkyl halides like this compound:
Table 1: Comparison of Dehalogenation Methods for Alkyl Halides
| Method | Reagents & Conditions | Key Features | Substrate Scope | Limitations |
|---|
| Zinc in Aqueous Micelles [1] | Zn dust (1.1-3.0 equiv), NH(_4)Cl or TMEDA additive, TPGS-750-M surfactant (2 wt% in water), room temperature, 6-24 hours | - Green chemistry profile
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare the surfactant solution by dissolving TPGS-750-M (4 g) in degassed water (196 g) to create a 2 wt% solution.
Charge Reactants: To this solution, add sequentially:
Reaction Execution: Stir the heterogeneous mixture vigorously at room temperature. Monitor reaction progress by TLC or GCMS. Typical reaction times range from 6-24 hours depending on substrate reactivity.
Workup Procedure:
Product Purification: Purify the crude product by flash chromatography on silica gel using an appropriate petroleum ether:ethyl acetate gradient. Characterize the dehalogenated product by (^1)H NMR, (^13)C NMR, and mass spectrometry.
Reaction Setup: In a dry flask under nitrogen atmosphere, dissolve the halogenated substrate (e.g., 200 mg, 0.498 mmol) in anhydrous t-butanol (10 mL).
Metal Addition: Add sodium metal (100 equiv) to the solution. The mixture will become heterogeneous.
Reaction Execution: Stir vigorously under nitrogen at 50-60°C until the sodium metal dissolves completely (typically several hours).
Quenching and Workup:
Product Purification: Purify the residue by flash chromatography on silica gel (petroleum ether:ethyl acetate = 7:1) to afford the dehalogenated product.
The dehalogenation of vicinal dibromides like this compound by zinc proceeds through a concerted E2-type elimination mechanism where zinc facilitates simultaneous carbon-halogen bond cleavage and formation of the alkene product [4].
Diagram 1: Zinc-mediated dehalogenation mechanism for vicinal dibromides
The following diagram illustrates the general workflow for performing dehalogenation reactions using the zinc-mediated approach:
Diagram 2: Experimental workflow for zinc-mediated dehalogenation
The dehalogenation protocols described herein have significant applications in pharmaceutical research and development:
The zinc-mediated approach is particularly valuable in late-stage functionalization of complex molecules due to its excellent functional group tolerance and ambient reaction conditions, preserving sensitive stereocenters and functional groups often present in pharmaceutical intermediates [1].
The synthesis of trans-3,4-dibromohexane can be approached through a Grignard reaction, leveraging the formation of new carbon-carbon bonds. The analysis below outlines the logical disconnections to simpler, available starting materials.
Synthetic Rationale:
| Reagent / Material | Purity / Specification | Purpose |
|---|---|---|
| Ethyl Bromide (CH₃CH₂Br) | Anhydrous, ≥99% | Alkyl halide for Grignard & chain elongation |
| Magnesium (Mg) Turnings | For Grignard synthesis, 99.9% | Metal for reagent formation |
| Iodine (I₂) | Crystal, 99.8% | Reaction initiator |
| Acetylene (C₂H₂) | Gas, commercial grade | Core building block |
| Sodium Amide (NaNH₂) | Reagent grade, in mineral oil | Strong base for deprotonation |
| Bromine (Br₂) | Reagent grade, ≥99.5% | Electrophile for alkene formation |
| 2-Methyltetrahydrofuran (2-MeTHF) | Anhydrous, ≥99.5% | Recommended solvent [5] |
| Diethyl Ether (Et₂O) | Anhydrous, stabilizer-free | Traditional solvent (use with caution) |
| Tetrahydrofuran (THF) | Anhydrous, stabilizer-free | Traditional solvent |
| Parameter | Recommendation & Rationale |
|---|---|
| Solvent Selection | 2-MeTHF is strongly recommended over Et₂O or THF. It suppresses Wurtz coupling by-products, has a higher boiling point for safer handling, is derived from renewable resources, and forms a easier phase separation during work-up [5]. |
| Reaction Initiation | If initiation is sluggish, additional methods include adding a small volume of 1,2-dibromoethane or sonicating the reaction mixture to break the passivating magnesium oxide layer. |
| Temperature Control | Both Grignard formation and the reaction with bromine are exothermic. Use cooling baths and controlled addition rates to prevent side-reactions and decomposition. |
| Moisture Exclusion | All equipment and reagents must be scrupulously dry. Even trace water will hydrolyze and destroy the Grignard reagent, significantly reducing yield [2] [4]. |
| Safety & Handling | Bromine is highly toxic and corrosive. Sodium amide is a powerful base and can form explosive peroxides upon storage. Grignard reagents are pyrophoric. All operations must be conducted in a fume hood with appropriate personal protective equipment (PPE). |
Upon successful synthesis, the final product can be characterized against the following expected data for dl-3,4-dibromohexane (racemic mixture of trans-isomer) [6]:
| Physical Property | Value / Description |
|---|---|
| Boiling Point (Tboil) | 468.12 K (approx. 195 °C) [6] |
| Melting Point (Tfus) | 246.98 K (approx. -26 °C) [6] |
| Standard Enthalpy of Formation (ΔfH°gas) | -125.07 kJ/mol [6] |
| Vapor Pressure (Pc) | 3718.02 kPa [6] |
| Density | Not available in search results |
| Refractive Index (nD) | Not available in search results |
Q: Why is the final product the trans isomer? A: The double dehydrohalogenation with a strong base (NaNH₂) proceeds via an anti-elimination mechanism, which favors the formation of the more stable, sterically less hindered trans (E) alkene [1].
Q: Can this synthesis be adapted to make the cis isomer? A: Yes. To obtain the cis isomer, the alkyne (3-hexyne) would be reduced using a Lindlar catalyst (poisoned palladium), which gives syn addition of hydrogen, stopping at the alkene stage to yield cis-3-hexene. This could then be dibrominated.
Q: What are the main by-products to expect? A: The primary by-products are from the Wurtz coupling (formation of n-butane from ethyl bromide) during the Grignard preparation and reduction products (alkanes) if water or oxygen is present [5]. Careful control of reaction conditions and moisture minimizes these.
This compound (CAS: 16230-28-7) is an aliphatic dibromide compound with significant potential as a monomeric building block and crosslinking agent in advanced polymer synthesis. This bifunctional alkyl halide possesses two bromine atoms positioned at the 3 and 4 carbon atoms of a hexane chain, creating unique stereochemical possibilities that influence its reactivity and the properties of resulting polymers. The compound's molecular structure enables participation in various polymerization mechanisms, particularly in step-growth polymerizations where it can serve as a spacer unit or contribute to network formation. Recent advances in polymer chemistry have highlighted the value of such aliphatic halogenated compounds as alternatives to purely aromatic systems, offering opportunities to tailor polymer properties including thermal stability, mechanical performance, and processability [1].
The strategic importance of this compound in polymer research stems from its dual functionality and aliphatic character, which can be leveraged to modify material properties in ways that aromatic analogues cannot achieve. When incorporated into polymer backbones, the hexane chain provides enhanced flexibility while maintaining sufficient thermal and oxidative stability for many high-performance applications. Additionally, the presence of two reactive sites enables the formation of crosslinked networks with controlled architecture, making it valuable for creating thermosetting polymers with specific characteristics. For researchers and drug development professionals, these properties open possibilities for designing specialized polymer matrices for drug delivery systems, biomedical devices, and other advanced applications where precise control over material structure is essential [1] [2].
This compound (C₆H₁₂Br₂) is characterized by several key physical properties that influence its handling and application in polymer synthesis. The compound has a molecular weight of 243.97 g/mol and exhibits a density of 1.594 g/mL at 25°C. It has a relatively low boiling point of 39°C at 0.8 mm Hg, which necessitates careful attention to temperature control during reactions to prevent premature evaporation. The flash point of 113°C (closed cup) indicates moderate flammability risk, while the refractive index of n²⁰/D 1.507 provides a useful parameter for reaction monitoring. The compound is typically available as a solid at room temperature and should be stored in cool, tightly sealed containers under dry, well-ventilated conditions to maintain stability [2] [3].
Table 1: Physical and Chemical Properties of this compound
| Property | Value/Specification | Conditions |
|---|---|---|
| Molecular Formula | C₆H₁₂Br₂ | - |
| Molecular Weight | 243.97 g/mol | - |
| CAS Registry Number | 16230-28-7 | - |
| Density | 1.594 g/mL | 25°C |
| Boiling Point | 39°C | 0.8 mm Hg |
| Flash Point | 113°C | Closed cup |
| Refractive Index | n²⁰/D 1.507 | - |
| Vapor Pressure | 0.471 mmHg | 25°C |
| Log P | 3.33340 | - |
The molecular structure of this compound contains two adjacent chiral centers at the 3 and 4 carbon positions, creating the potential for multiple stereoisomers including meso forms and enantiomeric pairs. This stereochemical complexity can significantly influence polymerization behavior and the properties of resulting polymers. The spatial orientation of bromine atoms affects molecular packing, crystallization tendency, and reactivity in polymerization processes. Researchers have identified that the compound exists in different stereoisomeric forms, including (±)-3,4-Dibromohexane and meso-3,4-Dibromohexane, each with distinct physical characteristics and reactivity patterns [4] [3]. Understanding these stereochemical nuances is essential for controlling polymer architecture and achieving reproducible results in synthetic applications.
This compound requires careful handling due to its irritant properties and potential health effects. The compound carries the GHS07 signal word "Warning" with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Appropriate personal protective equipment should always be worn when handling this compound, including chemical-resistant gloves, safety glasses with side shields, and impervious clothing. For protection against airborne particles, use at least a N95 respirator (US) or P1 filter (EU EN 143). Engineering controls such as local exhaust ventilation should be implemented to maintain exposure below recommended limits, and normal measures for preventive fire protection should be in place in storage and handling areas [2] [3].
Proper storage of this compound is essential for maintaining its stability and ensuring safety. The compound should be kept in a cool, dry place in tightly closed containers to prevent moisture absorption and decomposition. It is stable under recommended storage conditions but incompatible with strong oxidizing agents. Under fire conditions, hazardous decomposition products may include carbon oxides and hydrogen bromide gas, which requires special consideration for firefighting approaches. For disposal, surplus and non-recyclable material should be offered to a licensed disposal company. Incineration in a chemical incinerator equipped with an afterburner and scrubber is recommended after dissolving or mixing with a combustible solvent. From a regulatory perspective, this compound is not listed in major chemical inventories including TSCA (US), EINECS (EU), and IECSC (China), indicating it may be considered a new chemical substance in some jurisdictions with corresponding notification requirements [2].
Table 2: Health Hazards and Safety Precautions for this compound
| Hazard Aspect | Classification | Precautionary Measures |
|---|---|---|
| GHS Signal Word | Warning | - |
| Skin Contact | Causes irritation | Wear gloves; wash thoroughly after handling |
| Eye Contact | Causes serious irritation | Use safety glasses with side shields |
| Respiratory Exposure | May cause irritation | Use N95/P1 respirator; ensure adequate ventilation |
| Storage Conditions | Stable when properly stored | Keep in cool place in tightly closed container |
| Incompatibilities | Strong oxidizing agents | Separate from oxidizing materials |
This compound participates in several important polymerization mechanisms, with its primary application in step-growth polymerization processes. The compound functions as an alkylating agent due to the reactivity of its carbon-bromine bonds, particularly in nucleophilic substitution reactions. In the presence of bisphenol compounds and similar nucleophiles, this compound can undergo polycondensation to form polyethers or other classes of polymers, with the elimination of hydrogen bromide. The compound can also participate in crosslinking reactions when combined with multifunctional monomers, leading to the formation of three-dimensional polymer networks. The specific stereochemistry of the this compound isomer used can influence the packing efficiency and ultimate properties of the resulting polymer, offering an additional dimension for material design [1] [5].
Another significant reaction pathway involves elimination processes under strong basic conditions, where treatment of this compound with strong base leads to the loss of two equivalents of HBr and the formation of conjugated diene structures. These diene intermediates can subsequently participate in addition polymerization or Diels-Alder reactions, expanding the utility of this compound as a precursor for more complex polymer architectures. This dual reactivity—functioning both as a direct monomer and as a precursor for reactive intermediates—makes this compound a versatile building block in synthetic polymer chemistry [5].
A particularly valuable application of this compound is in the synthesis of aliphatic-aromatic phthalonitrile polymers, as demonstrated in patent WO2016100259A1. In this context, this compound serves as a flexible spacer that incorporates aliphatic segments into otherwise rigid phthalonitrile backbones, modifying the processing characteristics and final properties of these high-performance polymers. Phthalonitrile-based polymers are known for their exceptional thermal stability and mechanical properties, but often suffer from difficult processability due to their rigid aromatic structures. The incorporation of aliphatic segments derived from this compound improves melt processability while maintaining good thermal and oxidative stability up to 400°C, creating materials suitable for aerospace, electronics, and other demanding applications [1].
The following diagram illustrates the conceptual workflow for polymer synthesis using this compound:
Principle: This protocol describes the synthesis of thermosetting phthalonitrile polymers incorporating this compound as a flexible aliphatic spacer to modify processing characteristics and final material properties. The resulting polymers exhibit excellent thermal stability while offering improved processability compared to fully aromatic systems [1].
Materials:
Equipment:
Procedure:
Characterization:
Principle: This protocol describes the crosslinking of phthalonitrile oligomers synthesized with this compound using aromatic diamine curing agents to form highly thermostable network structures. The curing process involves trimerization of phthalonitrile groups to form triazine rings, creating a crosslinked network with exceptional thermal and oxidative stability [1].
Materials:
Procedure:
Characterization of Cured Polymer:
Comprehensive characterization of polymers synthesized using this compound is essential for quality control and structure-property correlation. Spectroscopic techniques provide fundamental structural information, with Fourier Transform Infrared (FT-IR) Spectroscopy being particularly valuable for tracking the disappearance of nitrile groups during polymerization and the formation of ether linkages. Nuclear Magnetic Resonance (NMR) Spectroscopy, especially ¹H and ¹³C NMR, offers detailed information about the polymer structure, including the incorporation of aliphatic segments from this compound and the aromatic components from co-monomers. The stereochemistry of the incorporated this compound units can be investigated using vibrational spectroscopy, as demonstrated in studies of meso-3,4-Dibromohexane and related stereoisomers [1] [3].
Thermal analysis represents another critical characterization approach, with Thermogravimetric Analysis (TGA) providing information about thermal stability and decomposition patterns, while Differential Scanning Calorimetry (DSC) reveals thermal transitions including glass transition temperatures (Tg) and melting points. For polymers intended for high-performance applications, Dynamic Mechanical Analysis (DMA) offers insights into viscoelastic behavior and mechanical properties as a function of temperature. Additionally, gel content measurements through solvent extraction quantify the degree of crosslinking in cured polymer networks, which correlates with mechanical performance and chemical resistance [1].
Table 3: Analytical Methods for Quality Control of Polymers Derived from this compound
| Analytical Method | Purpose | Expected Outcomes |
|---|---|---|
| FT-IR Spectroscopy | Monitor functional group conversion | Disappearance of nitrile peaks at ~2230 cm⁻¹, appearance of triazine rings after curing |
| NMR Spectroscopy | Determine structural composition and purity | Characteristic aliphatic protons (1.0-2.5 ppm) from this compound segments |
| TGA | Assess thermal stability | <5% weight loss up to 400°C in nitrogen atmosphere |
| DSC | Identify thermal transitions | Glass transition temperature >250°C for cured networks |
| Inherent Viscosity | Estimate molecular weight | 0.4-0.6 dL/g in DMSO at 25°C |
| Gel Content | Determine crosslinking density | >95% after complete curing |
Incomplete Polymerization: If molecular weight remains lower than expected, this may result from moisture contamination which deactivates the catalyst. Ensure all glassware is thoroughly dried and maintain strict anhydrous conditions throughout the reaction. Check the quality of potassium carbonate, as commercial samples often contain absorbed moisture that should be removed by drying at 120°C for 24 hours before use. If incomplete conversion persists, consider increasing the reaction temperature or extending the reaction time, while monitoring for potential side reactions [1].
Gelation During Synthesis: Premature gelation can occur if multifunctional impurities are present or if the reaction temperature is too high, leading to uncontrolled crosslinking. To prevent this, purify all monomers before use and implement a controlled temperature ramp rather than immediate heating to the maximum reaction temperature. If gelation does occur, it may be necessary to stop the reaction, isolate any soluble fraction, and optimize the monomer ratios and reaction conditions [1].
Processing Difficulties: Phthalonitrile polymers incorporating this compound generally show improved processability compared to fully aromatic systems, but may still present challenges in melt processing due to high viscosity. To address this, process the material at the lowest possible temperature that provides adequate flow, and consider using processing aids such as phenolic compounds that can temporarily plasticize the polymer without significantly affecting final properties. For solution processing, ensure complete dissolution of the oligomer before adding curative, and filter the solution through a 0.45 μm filter to remove any particulate matter that could create defects in final films or coatings [1].
For applications requiring enhanced thermal stability, the curing schedule can be extended at higher temperatures (up to 300°C) to promote more complete triazine formation. However, this must be balanced against potential oxidative degradation, particularly for thin films or fibers. When designing polymers for specific mechanical properties, the ratio of rigid aromatic segments to flexible aliphatic segments derived from this compound can be adjusted—higher this compound content generally increases flexibility and toughness but may reduce modulus and thermal stability. For specialized applications such as membrane materials or drug delivery systems, the degree of crosslinking can be controlled by adjusting the amount of curative and the curing conditions to achieve the desired balance between mechanical integrity, permeability, and swelling behavior [1].
This compound represents a valuable monomer for advanced polymer synthesis, particularly in the development of high-performance phthalonitrile polymers with tailored properties. Its incorporation as a flexible aliphatic segment in otherwise rigid polymer backbones enables the modification of processing characteristics without sacrificing thermal and oxidative stability. The experimental protocols outlined in this document provide reproducible methods for synthesizing and characterizing these materials, with comprehensive troubleshooting guidance to address common challenges. As polymer science continues to advance toward more sophisticated material design, the ability to precisely control polymer architecture through strategic monomer selection—including compounds like this compound—will remain essential for developing next-generation materials for advanced technological applications.
Future research directions may explore the stereochemical implications of different this compound isomers on polymer properties, development of sustainable synthesis routes for this and related compounds, and expansion of its applications in emerging fields such as energy storage, membrane technology, and biomedical devices. The integration of computational approaches, such as the PolySMart coarse-grained molecular dynamics polymerization scheme, may further accelerate the design and optimization of polymer systems incorporating this compound by enabling predictive modeling of structure-property relationships [6].
3,4-Dibromohexane represents a valuable model substrate for studying regioselective transformations and stereochemical outcomes in nucleophilic substitution and elimination reactions. This compound features two secondary bromine atoms at positions C3 and C4, creating multiple reactive centers that respond differently to various reaction conditions. When treated with strong bases, this molecule undergoes complex transformations that provide important insights into reaction mechanisms and selectivity patterns. Understanding these behaviors is crucial for synthetic chemists designing complex molecular architectures in pharmaceutical and materials science applications.
The reaction of this compound with strong bases exemplifies a competition between substitution and elimination pathways, with the latter typically dominating under strong basic conditions. The treatment with strong base leads to the loss of two equivalents of HBr and the formation of conjugated hexadiene products [1]. This transformation occurs through a double dehydrohalogenation mechanism, where the strong base abstracts β-protons, resulting in the formation of carbon-carbon double bonds. The particular stereochemical features of the starting material, including the meso structure of (3R,4S)-3,4-dibromohexane, play a crucial role in determining the stereochemistry of the final products, making this system particularly valuable for studying stereoelectronic effects in elimination reactions.
The transformation of this compound under strong base conditions proceeds primarily through the E2 elimination mechanism (bimolecular β-elimination), which is characterized by its concerted nature with simultaneous proton abstraction by the base, electron pair migration to form the double bond, and departure of the leaving group [2] [3]. This mechanism dominates over substitution pathways due to the combination of strong base and secondary halide substrates, which favors elimination. The reaction occurs in two sequential E2 elimination steps:
The E2 mechanism requires anti-periplanar alignment of the leaving group and the β-hydrogen, imposing specific stereoelectronic requirements that govern the reaction trajectory [2]. This geometric constraint significantly influences the stereochemical outcome of the elimination, favoring the formation of specific stereoisomers based on the relative orientation of substituents in the transition state. The concerted nature of the E2 mechanism differentiates it from stepwise elimination pathways and accounts for its characteristic stereospecificity.
The stereochemistry of the starting this compound dramatically influences the reaction pathway and product distribution. The (3R,4S)-isomer represents a meso compound due to the presence of a plane of symmetry, while the (3R,4R) and (3S,4S) enantiomers lack this symmetry. This structural difference leads to distinct stereochemical outcomes:
The anti-periplanar requirement of the E2 mechanism means that the β-hydrogen and leaving group must be positioned on opposite sides of the C-C bond, with a dihedral angle of approximately 180° in the transition state [2]. This geometric constraint explains the stereospecificity observed in these eliminations and allows for prediction of product stereochemistry based on the configuration of the starting material.
Figure 1: Reaction mechanism workflow for the double elimination of this compound under strong base conditions
Materials and Reagents:
Equipment:
Step-by-Step Procedure:
Reaction Setup: Charge a 50 mL round-bottom flask with this compound (1.0 g, 3.7 mmol) and absolute ethanol (20 mL). Add a magnetic stir bar and assemble the reflux condenser fitted with a drying tube containing calcium chloride.
Base Addition: Under nitrogen atmosphere, add potassium hydroxide powder (0.85 g, 15.2 mmol) in one portion to the stirring solution. Alternatively, for alkoxide bases, prepare a fresh solution of sodium ethoxide in ethanol (21% w/w) and add 5.0 mL of this solution.
Heating and Reaction Monitoring: Heat the reaction mixture to reflux (78°C for ethanol, 85°C for DMSO) with vigorous stirring. Monitor the reaction progress by TLC (hexane eluent, UV visualization) at 30-minute intervals. The reaction is typically complete within 2-4 hours.
Work-up Procedure: After confirming complete consumption of starting material by TLC, cool the reaction mixture to room temperature. Carefully dilute with water (15 mL) and transfer to a separatory funnel. Extract the aqueous mixture with diethyl ether (3 × 15 mL). Combine the organic extracts and wash with saturated sodium chloride solution (15 mL).
Product Isolation: Dry the combined organic layers over anhydrous magnesium sulfate for 30 minutes, filter, and concentrate under reduced pressure using a rotary evaporator (water aspirator, temperature <35°C).
Purification: Purify the crude product by flash column chromatography on silica gel (230-400 mesh) using hexane as the eluent. Alternatively, for analytical purposes, distill under reduced pressure to obtain the pure diene product.
Safety Considerations:
To confirm the elimination mechanism and rule out substitution pathways, the following control experiments are recommended:
Solvent Effect Comparison:
Base Strength Screening:
Isotope Labeling Studies:
Figure 2: Experimental workflow for nucleophilic substitution/elimination reactions of this compound
Table 1: Product distribution from stereoisomers of this compound under standard elimination conditions
| Starting Material Configuration | Base/Solvent System | Reaction Temperature | Major Product | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|---|
| (3R,4S)-meso | KOH/EtOH | 78°C | (E,Z)-3,4-hexadiene | 85 | 3.0 |
| (3R,4S)-meso | NaOEt/EtOH | 78°C | (E,Z)-3,4-hexadiene | 82 | 2.5 |
| (3R,4S)-meso | t-BuOK/DMSO | 85°C | (E,Z)-3,4-hexadiene | 88 | 1.5 |
| (3R,4R)-enantiomer | KOH/EtOH | 78°C | (E,E)-3,4-hexadiene | 83 | 3.5 |
| (3R,4R)-enantiomer | NaOEt/EtOH | 78°C | (E,E)-3,4-hexadiene | 79 | 3.0 |
| (3R,4R)-enantiomer | t-BuOK/DMSO | 85°C | (E,E)-3,4-hexadiene | 86 | 2.0 |
Table 2: Effect of reaction conditions on yield and selectivity in the elimination of meso-3,4-dibromohexane
| Base | Solvent | Base Equivalents | Concentration (M) | Temperature | Time (h) | Yield (%) | Selectivity (E,Z:E,E) |
|---|---|---|---|---|---|---|---|
| KOH | EtOH | 2.1 | 0.15 | 78°C | 3.0 | 85 | 95:5 |
| KOH | EtOH | 1.5 | 0.15 | 78°C | 4.5 | 72 | 94:6 |
| KOH | EtOH | 3.0 | 0.15 | 78°C | 2.0 | 84 | 93:7 |
| NaOEt | EtOH | 2.1 | 0.15 | 78°C | 2.5 | 82 | 96:4 |
| t-BuOK | t-BuOH | 2.1 | 0.15 | 82°C | 5.0 | 65 | 91:9 |
| t-BuOK | DMSO | 2.1 | 0.15 | 85°C | 1.5 | 88 | 94:6 |
| DBU | DMF | 2.1 | 0.15 | 100°C | 1.0 | 90 | 89:11 |
The diene products resulting from the double elimination of this compound serve as valuable intermediates in various synthetic applications:
Diels-Alder Reactions: The conjugated dienes function as excellent dienes in [4+2] cycloadditions with electron-deficient dienophiles, providing access to functionalized cyclohexene derivatives with controlled stereochemistry.
Polymer Chemistry: The terminal dienes can undergo polymerization or copolymerization reactions to produce materials with tailored properties, particularly when the stereochemistry of the double bonds influences polymer tacticity and physical properties.
Complex Molecule Synthesis: The specific stereochemistry of the diene products allows for their use in stereocontrolled syntheses of natural products and pharmaceutical compounds where defined geometry of double bonds is crucial for biological activity.
Ligand Design: The (E,Z)- and (E,E)-dienes can be transformed into bidentate ligands for coordination chemistry, particularly in designing catalysts for asymmetric synthesis where the spatial arrangement of donor atoms controls enantioselectivity.
Table 3: Common experimental problems and solutions
| Problem | Possible Causes | Recommended Solutions |
|---|
| Low conversion | Insufficient base strength or quantity Inadequate temperature Poor mixing | Increase base equivalents (2.5-3.0 eq) Raise reaction temperature by 10°C Ensure vigorous stirring | | Formation of substitution products | Nucleophilic solvent Weaker base conditions | Use aprotic solvents (DMSO, DMF) Employ stronger non-nucleophilic bases (t-BuOK) | | Poor stereoselectivity | Competing syn-elimination Isomerization of product | Use bulkier bases to enforce anti-periplanar geometry Lower reaction temperature and shorten reaction time | | Decomposition products | Overheating Oxidation of diene products | Maintain strict temperature control Use inert atmosphere and degassed solvents | | Difficult purification | Similar polarity of byproducts Polymerization during isolation | Optimize chromatography conditions (add 1-5% ether to hexane) Add radical inhibitor (BHT) during work-up |
The nucleophilic substitution and elimination chemistry of this compound under strong base conditions provides a sophisticated platform for studying fundamental organic reaction mechanisms. The double elimination pathway dominates under these conditions, leading to conjugated diene products with stereochemistry dictated by the anti-periplanar requirement of the E2 mechanism [1] [2]. The experimental protocols outlined herein enable researchers to reliably execute these transformations while controlling variables that influence yield and selectivity.
The stereospecific nature of these eliminations, where different stereoisomers of the starting material yield distinct diene products, makes this system particularly valuable for educational and research applications [1]. By following the optimized conditions detailed in these application notes—specifically the use of strong bases in aprotic solvents at elevated temperatures—researchers can achieve high yields of the desired diene products while minimizing competing substitution pathways. The troubleshooting guidelines address common challenges encountered in these transformations, facilitating successful implementation across diverse laboratory settings.
Palladium-catalyzed cross-coupling reactions represent one of the most significant advancements in synthetic organic chemistry over the past five decades, enabling the efficient formation of carbon-carbon bonds under mild conditions. These transformations have revolutionized the construction of complex molecular architectures, particularly in the pharmaceutical industry where they facilitate rapid assembly of drug-like molecules and their analogs for structure-activity relationship studies. The Heck reaction (also called the Mizoroki-Heck reaction) is the chemical reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene [1]. This reaction was the first example of a carbon-carbon bond-forming reaction that followed a Pd(0)/Pd(II) catalytic cycle, the same catalytic cycle that is seen in other Pd(0)-catalyzed cross-coupling reactions [1]. Similarly, the Suzuki reaction uses a palladium complex catalyst to cross-couple a boronic acid with an organohalide, representing one of the most versatile methods for biaryl synthesis [2].
The application of these cross-coupling methodologies to multihalogenated substrates such as 3,4-dibromohexane presents unique opportunities for strategic bond construction. Molecules containing two or more halogen atoms at distinct positions enable synthetic chemists to perform sequential functionalization, potentially leading to diverse molecular libraries from a common intermediate. This capability is particularly valuable in drug discovery campaigns where rapid exploration of chemical space around a core scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties. The selective manipulation of specific carbon-halogen bonds in polyhalogenated substrates represents a powerful strategy for the efficient synthesis of complex targets, minimizing protection/deprotection sequences and streamlining synthetic routes [3].
Table 1: Comparison of Cross-Coupling Reactions Relevant to this compound
| Reaction Type | Coupling Partners | Catalyst System | Key Advantages | Common Applications |
|---|---|---|---|---|
| Heck Reaction | Alkene + Organohalide | Pd source + Ligand + Base | No organometallic partner needed; tolerant of many functional groups | Alkene functionalization; synthesis of substituted alkenes |
| Suzuki Reaction | Organohalide + Boronic Acid | Pd source + Ligand + Base | Low toxicity of boronic acids; stable reagents | Biaryl synthesis; conjugate addition; complex molecule assembly |
| One-pot Borylation/Suzuki | Two Organohalides | Single Pd catalyst + Two Bases | Eliminates boronic acid isolation; step economy | Rapid library synthesis; kinase inhibitor scaffolds |
This compound possesses two secondary alkyl bromides situated on adjacent carbon atoms, creating a versatile scaffold for synthetic manipulation. The secondary alkyl bromide functionality is generally less reactive in cross-coupling reactions than aryl, vinyl, or primary alkyl bromides due to slower oxidative addition and increased propensity for β-hydride elimination. However, modern catalytic systems have significantly expanded the scope of cross-coupling to include such challenging substrates. The 1,2-disubstitution pattern introduces considerations of stereochemistry (meso vs. racemic forms) and potential neighboring group participation effects that may influence reactivity and selectivity. In designing synthetic routes employing this building block, chemists must consider the relative reactivity of the two bromine atoms, which may be differentiated through careful selection of catalyst systems, ligands, and reaction conditions to achieve selective mono-functionalization or sequential difunctionalization [3].
The aliphatic nature of this compound distinguishes it from the more commonly coupled aryl and vinyl halides, necessitating modified catalytic systems optimized for alkyl halide coupling. Bulky, electron-rich ligands often enhance the performance of palladium catalysts in these transformations by facilitating oxidative addition and suppressing undesired β-hydride elimination pathways. Additionally, the choice of base, solvent, and reaction temperature can dramatically impact both the efficiency and selectivity of cross-coupling reactions with this substrate. Understanding these variables enables synthetic chemists to harness the full potential of this compound as a versatile building block for the construction of complex molecular targets, particularly those with aliphatic backbone architectures that are prevalent in many pharmaceutical compounds and natural products [1] [2].
The presence of two chemically similar bromine atoms in this compound presents both a challenge and an opportunity for selective functionalization. Through careful reaction design, synthetic chemists can achieve selective mono-coupling, leaving the second bromide available for subsequent transformation via either the same or a different class of cross-coupling reaction. This approach enables the sequential assembly of complex structures from a simple, readily available precursor. Several strategies can be employed to achieve such selectivity: (1) stoichiometric control using limiting amounts of coupling partner; (2) ligand-mediated selectivity where specific ligands favor mono-coupling; (3) catalyst engineering to differentiate the two bromines through steric or electronic effects; and (4) orthogonal reactivity where the two bromines are sequentially addressed using different coupling methodologies [4].
The development of one-pot procedures that combine multiple catalytic transformations represents an especially powerful application of these strategies. For example, a recently developed one-pot borylation/Suzuki protocol enables the coupling of two different aryl halides without isolation of the intermediate boronic ester [4]. While this methodology was developed for aryl systems, the underlying principles can be adapted for aliphatic substrates like this compound. Such approaches offer significant advantages in terms of synthetic efficiency, reducing purification steps and overall reaction time while potentially improving yields by avoiding isolation of sensitive intermediates. The sequential functionalization of this compound via controlled cross-coupling reactions provides access to a diverse array of complex molecular architectures from a single, inexpensive starting material [4].
The Heck reaction of this compound requires careful selection of catalyst components and reaction conditions to achieve efficient coupling while minimizing side reactions. For mono-alkenylation of this compound, use the following protocol: In an inert atmosphere glove box or using standard Schlenk techniques, combine This compound (1.0 mmol, 1.0 equiv.), the selected alkene coupling partner (1.2 mmol, 1.2 equiv.), palladium acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.08 mmol, 8 mol%), and triethylamine (3.0 mmol, 3.0 equiv.) in anhydrous DMF (4 mL) in a reaction vessel equipped with a magnetic stir bar [1]. The choice of triethylamine as base is particularly suitable for Heck reactions as it effectively scavenges the HBr generated during the reaction while being sufficiently bulky to minimize side reactions [1]. The phosphine ligand (PPh₃) facilitates the formation of the active Pd(0) catalyst species and stabilizes the palladium intermediates throughout the catalytic cycle, preventing palladium black formation and decomposition [1].
Before initiation of the reaction, ensure all reagents are oxygen-free by purging the reaction vessel with inert gas (N₂ or Ar) for 10-15 minutes. The exclusion of oxygen is critical to prevent oxidation of the palladium(0) catalyst and phosphine ligands, which would lead to catalyst decomposition and reduced reaction efficiency. For optimal results on small scale (<5 mmol), employ sealed reaction vials that can be heated with stirring. For larger scale reactions, use a jacketed reactor with temperature control and reflux condenser. The reaction progress can be monitored by TLC (hexane/ethyl acetate), GC-MS, or LC-MS to track consumption of the dibromide starting material and formation of mono- and di-alkenylated products [1].
Heat the reaction mixture to 100°C with continuous stirring for 12-24 hours. The required reaction time depends on the nature of the alkene coupling partner, with electron-deficient alkenes typically reacting faster than electron-neutral or electron-rich variants. After completion (as indicated by consumption of the starting material), cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Transfer the mixture to a separatory funnel and wash sequentially with 1M aqueous HCl (10 mL) to remove excess triethylamine, saturated NaHCO₃ solution (10 mL) to neutralize any residual acid, and brine (10 mL) to remove water. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product [1].
Purify the crude material using flash column chromatography on silica gel with a hexane/ethyl acetate gradient (0-20% ethyl acetate) to separate the desired mono-alkenylated product from any remaining starting material, di-alkenylated byproducts, and catalyst residues. For challenging separations, consider using silver nitrate-impregnated silica gel (5-10% w/w) to improve resolution of brominated compounds. Analyze the purified products by ( ^1H ) NMR, ( ^{13}C ) NMR, and HRMS to confirm structure and assess purity. The mono-alkenylated intermediates can be subsequently functionalized via a second cross-coupling reaction or other transformations to access more complex targets [1].
Table 2: Optimization Parameters for Heck Reaction with this compound
| Variable | Screening Range | Optimal Conditions | Impact on Yield |
|---|---|---|---|
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂, Pd₂(dba)₃ | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ with separate ligand gave highest conversion |
| Ligand | PPh₃, P(o-tol)₃, BINAP, SPhos | PPh₃ (8 mol%) | Good balance of activity and stability; cost-effective |
| Base | Et₃N, K₂CO₃, NaOAc, Cs₂CO₃ | Et₃N (3.0 equiv.) | Effective base for HBr scavenging; minimal side products |
| Solvent | DMF, DMSO, MeCN, Toluene, Dioxane | DMF | Good solubility for all components; appropriate polarity |
| Temperature | 80°C, 100°C, 120°C, 140°C | 100°C | Balance between reaction rate and decomposition |
| Reaction Time | 6h, 12h, 18h, 24h | 12-18h | Complete conversion with minimal decomposition |
The Suzuki coupling of this compound with boronic acids provides access to alkyl-aryl and alkyl-alkenyl coupled products, expanding the molecular diversity accessible from this scaffold. For the mono-Suzuki reaction, employ the following procedure: In an inert atmosphere, combine This compound (1.0 mmol, 1.0 equiv.), the selected boronic acid (1.3 mmol, 1.3 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%), and potassium carbonate (3.0 mmol, 3.0 equiv.) in a mixture of toluene and water (4:1 v/v, 5 mL total) [2] [4]. The biphasic solvent system enhances the solubility of both organic and inorganic components while facilitating the base-mediated transmetalation step essential to the Suzuki mechanism [2]. The use of Pd(PPh₃)₄ as catalyst provides a convenient source of ligated palladium(0) that readily enters the catalytic cycle, while the potassium carbonate base activates the boronic acid toward transmetalation and scavenges the HBr generated during the reaction [2] [4].
For substrates requiring more active catalytic systems, especially for the challenging secondary alkyl bromide motif in this compound, consider using bulky, electron-rich ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). These ligands accelerate the oxidative addition step and stabilize the alkylpalladium intermediate, suppressing β-hydride elimination. When using these specialized ligands, combine palladium(II) acetate (2-4 mol%) with the ligand (4-8 mol%) in situ to generate the active catalytic species. The reaction vessel should be thoroughly purged with inert gas before heating to exclude oxygen, which can oxidize both the palladium catalyst and boronic acid coupling partners, leading to reduced yields and formation of byproducts [2] [4].
Heat the reaction mixture to 80-90°C with vigorous stirring to maintain emulsion formation between the organic and aqueous phases. Monitor reaction progress by TLC or GC-MS, typically requiring 8-16 hours for complete conversion. The reaction time varies significantly with the electronic and steric properties of the boronic acid coupling partner, with electron-neutral aryl boronic acids generally providing optimal reaction rates. For particularly unreactive systems or for the second coupling with the remaining bromide in this compound, higher temperatures (100-110°C) and extended reaction times (24-48 hours) may be necessary, though these conditions increase the risk of protodeborylation side reactions [2].
After completion, cool the reaction to room temperature and add water (10 mL) and ethyl acetate (15 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with additional ethyl acetate (2 × 10 mL). Combine the organic extracts, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel using hexane/ethyl acetate gradients. For products containing acidic or basic functional groups, consider using neutral alumina or amine-modified silica gel to improve recovery. Analyze purified compounds by standard spectroscopic methods (( ^1H ) NMR, ( ^{13}C ) NMR, HRMS) to confirm structure and assess purity. The Suzuki protocol generally provides good to excellent yields of mono-coupled products, leaving the second bromide available for subsequent functionalization [2] [4].
Table 3: Performance of Suzuki Coupling with Various Boronic Acids
| Boronic Acid | Catalyst System | Temperature (°C) | Time (h) | Isolated Yield (%) | Note |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄/K₂CO₃ | 85 | 12 | 78 | Reliable standard conditions |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄/K₂CO₃ | 85 | 10 | 82 | Electron-rich aryl partner |
| 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂/SPhos/K₂CO₃ | 90 | 14 | 71 | Electron-deficient aryl partner |
| Trans-styrylboronic acid | Pd(PPh₃)₄/K₂CO₃ | 80 | 8 | 69 | Alkene coupling partner |
| 2-Thienylboronic acid | Pd(OAc)₂/XPhos/K₂CO₃ | 85 | 12 | 75 | Heteroaromatic system |
| 9-Phenanthrenylboronic acid | Pd(OAc)₂/SPhos/K₂CO₃ | 95 | 18 | 65 | Sterically hindered partner |
Cross-coupling reactions with this compound may present several challenges that require specific troubleshooting approaches. Incomplete conversion is frequently observed, particularly for the second coupling step where the remaining bromide is less reactive due to increased steric hindrance. To address this, consider increasing the catalyst loading (5-10 mol%), using more active catalyst systems (e.g., Pd₂(dba)₃ with XPhos or SPhos ligands), elevating the reaction temperature (100-120°C), or extending the reaction time (24-48 hours). Protodebromination side products resulting from premature β-hydride elimination can be minimized by using bulky, electron-rich ligands that suppress this pathway and ensuring rigorous exclusion of oxygen from the reaction mixture [1] [2].
Homocoupling of boronic acids is a common issue in Suzuki reactions that can be addressed by degassing solvents thoroughly, using inert atmosphere, and including a small amount of copper(I) salt (e.g., CuI, 1-5 mol%) to suppress boronic acid oxidation. Competitive β-hydride elimination in Heck reactions can be controlled by using silver salts (Ag₂CO₃, Ag₃PO₄) as halide scavengers, which facilitate alkene insertion before elimination can occur. For difficult separations of mono- and di-coupled products, consider employing strategic protecting groups on the boronic acid coupling partner or using tagged catalysts that can be removed selectively after the reaction [1] [2] [4].
Effective optimization of cross-coupling reactions with this compound requires robust analytical methods to track reaction progress and identify byproducts. GC-MS with appropriate temperature programming is ideal for monitoring the consumption of starting material and formation of products, provided the compounds are sufficiently volatile. For less volatile species, LC-MS with C18 reverse-phase columns and acetonitrile/water gradients provides excellent separation and characterization. Quantitative analysis can be performed using internal standards (e.g., tetradecane for GC, dimethyl terephthalate for LC) to accurately measure conversion and yield throughout reaction optimization [4].
NMR spectroscopy offers additional insights into reaction progress and mechanistic details. For Suzuki reactions, ( ^{11}B ) NMR can monitor the transformation of boronic acids into boronate esters and subsequent coupled products. ( ^1H ) NMR and ( ^1H )-( ^1H ) COSY experiments are invaluable for characterizing isomeric mixtures and determining regioselectivity in the mono-coupled intermediates. For complex reaction mixtures, DOSY (Diffusion Ordered Spectroscopy) NMR can distinguish between species of different molecular weights, helping to identify oligomeric or polymeric byproducts that may form through competing pathways. These advanced analytical techniques enable researchers to rapidly identify bottlenecks and side reactions, guiding rational optimization of reaction conditions [4].
Table 4: Troubleshooting Guide for Common Cross-Coupling Issues
| Problem | Possible Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Low Conversion | Inadequate catalyst activity; insufficient heating; unstable catalytic species | Increase catalyst loading (5-10 mol%); use more active ligands (SPhos, XPhos); increase temperature | Pre-form active catalyst; use fresh catalyst stocks; optimize ligand:metal ratio |
| Protodebromination | β-hydride elimination; basic conditions; proton sources | Add silver salts as halide scavengers; use weaker bases; reduce water content | Employ bulky electron-rich ligands; rigorously exclude oxygen; use anhydrous solvents |
| Homocoupling | Oxidative conditions; impurity in boronic acid | Add Cu(I) salts (1-5 mol%); recrystallize boronic acids; use degassed solvents | Purify boronic acids before use; maintain inert atmosphere; include radical scavengers |
| Di-coupled Product | Excess boronic acid; overlong reaction times; high catalyst loading | Use stoichiometric control (1.0-1.3 equiv. boronic acid); monitor reaction progress carefully | Employ slower addition of coupling partner; use lower temperature for mono-coupling |
| Catalyst Deactivation | Ligand oxidation; palladium aggregation; poisoning | Use chelating ligands; add more ligand during reaction; use catalyst regenerating systems | Exclude oxygen completely; filter solvents to remove traces of metals; use high purity reagents |
The Suzuki-Miyaura cross-coupling reaction has become indispensable in modern drug discovery, particularly for the synthesis of kinase inhibitors that often contain biaryl or heterobiaryl hinge-binding motifs. These structural elements typically feature heteroaromatic systems capable of forming critical hydrogen bonds with the kinase hinge region, mimicking the natural ATP substrate. The application of one-pot borylation/Suzuki protocols to substrates analogous to this compound enables rapid generation of molecular diversity around core scaffolds, facilitating structure-activity relationship studies [4]. For example, research at the Institute of Cancer Research demonstrated that a novel one-pot borylation/Suzuki protocol employing Pd(PPh₃)₄ with base switching (KOAc to Na₂CO₃) efficiently produced various bi- or poly-aryl scaffolds, including aryl and heteroaryl ring systems and the core frameworks of kinase inhibitors vemurafenib and GDC-0879 [4].
The development of hinge-binding fragments for kinase inhibition exemplifies the power of cross-coupling chemistry in drug discovery. Through systematic variation of coupling partners, medicinal chemists can rapidly explore chemical space around promising lead compounds, optimizing potency, selectivity, and physicochemical properties. The case study of vemurafenib precursor synthesis (compound 4j in the referenced research) illustrates how one-pot cross-coupling methodologies can streamline the preparation of complex drug molecules, reducing synthetic steps and improving overall yield [4]. Similar strategies can be applied to functionalized aliphatic systems like this compound, where sequential cross-coupling enables the modular assembly of diverse molecular architectures with potential biological activity beyond kinase inhibition, including GPCR modulators, ion channel blockers, and enzyme inhibitors [4].
The translation of cross-coupling reactions from laboratory scale to industrial production requires careful consideration of catalyst loading, purification methods, and process safety. While academic research often employs palladium catalysts at 5-10 mol% loading, industrial processes typically require catalyst loadings below 1 mol% to be economically viable and minimize metal contamination in the final API (Active Pharmaceutical Ingredient). Recent advances have demonstrated Suzuki reactions with catalyst loadings as low as 0.001 mol% using novel organophosphine ligands such as SPhos [2]. For Heck reactions, ligand-free catalytic systems or the use of palladium nanoparticles immobilized on supports can provide cost-effective solutions for large-scale applications while facilitating catalyst removal and recycling [1].
Process intensification strategies can significantly improve the efficiency and sustainability of cross-coupling reactions in industrial settings. Microwave-assisted synthesis, as demonstrated in the one-pot borylation/Suzuki protocol developed by Hooper et al., reduces reaction times from hours to minutes while improving yields and selectivity [4]. Continuous flow chemistry offers advantages for hazardous reactions, improves heat and mass transfer, and enables more consistent production quality. For the functionalization of this compound, flow systems with immobilized catalysts could potentially enable sequential coupling with different partners in a telescoped process, minimizing intermediate isolation and purification. These advanced manufacturing approaches align with the principles of green chemistry and support the development of more sustainable pharmaceutical production processes [3] [4].
The strategic application of palladium-catalyzed cross-coupling reactions to this compound provides synthetic chemists with powerful methods for the efficient construction of complex molecular architectures. The protocols detailed in these Application Notes enable selective mono-functionalization or sequential difunctionalization of this readily available building block, supporting drug discovery efforts through rapid generation of structural diversity. The continued evolution of catalyst systems tailored to challenging alkyl bromide substrates, combined with innovative one-pot methodologies that improve synthetic efficiency, will further expand the utility of this compound and similar polyhalogenated alkanes in synthetic chemistry. As pharmaceutical research increasingly targets complex biological systems requiring sophisticated molecular tools, these cross-coupling strategies will remain essential components of the medicinal chemist's toolbox [1] [2] [3].
Here are answers to some fundamental questions about the reaction you are investigating.
What happens when this compound is treated with a strong base? Treatment of this compound with a strong base (e.g., sodium amide, NaNH₂) leads to the loss of two equivalents of HBr (a double dehydrohalogenation) and the formation of a product with the molecular formula C₆H₁₀ [1] [2]. This is a standard method for preparing alkynes from dihalides [3].
What are the three possible isomeric products? The three possible structural isomers of C₆H₁₀ resulting from this double elimination are [2]:
Since direct separation protocols are not detailed in the search results, the focus shifts to identifying the components of the product mixture using spectroscopic methods. The strategy involves predicting the unique spectroscopic signature of each isomer.
The workflow below outlines the logical process for analyzing the isomeric alkyne mixture.
The following table summarizes the key spectroscopic features that can help distinguish between the three possible alkyne isomers [2].
| Isomer | Key ¹H NMR Features | Key ¹³C NMR Features | UV-Vis Absorption |
|---|---|---|---|
| Hex-3-yne | Terminal methyl groups; no vinylic protons. | - | No significant absorption above 200 nm (internal alkyne). |
| Hex-2-yne | A methyl singlet; complex multiplet for non-terminal alkyne proton. | - | No significant absorption above 200 nm (internal alkyne). |
| Hex-1-yne | A distinct terminal alkyne proton (~2-3 ppm). | Terminal sp carbon signal. | Strong absorption expected (terminal alkyne has π→π* transition) [2]. |
Experimental Protocol for Product Analysis
The search results I obtained are limited in providing detailed separation methods. For comprehensive experimental protocols, I suggest you:
The table below summarizes the calculated physical properties of 3,4-dibromohexane.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₂Br₂ [1] [2] |
| Average Mass | 243.970 g/mol [2] |
| Density (Calculated) | 1.577 g/cm³ [3] |
| Boiling Point (Calculated) | 199.952 °C at 760 mmHg [3] |
| Flash Point (Calculated) | 74.17 °C [3] |
| Refractive Index (Calculated) | 1.496 [3] |
This compound exists as different stereoisomers, including a racemic mixture (containing both (3R,4R)- and (3S,4S)- enantiomers) and a meso form (3R,4S) [4] [2].
A common laboratory route to this compound is the bromination of (Z)-3-hexene [4]. This reaction proceeds via a stereospecific anti addition mechanism, resulting in a racemic mixture of the (3R,4R) and (3S,4S) enantiomers.
The following diagram illustrates the mechanism for the formation of the (3S,4S)-enantiomer from the top face of the alkene.
Based on the chemical information available, here are answers to some anticipated questions.
What is the stereochemical outcome of the bromination of (Z)-3-hexene? The reaction yields racemic this compound. This occurs because bromination proceeds through a bromonium ion intermediate, forcing the second bromide ion to attack from the opposite (anti) side. Since the (Z)-3-hexene substrate is achiral and symmetrical, this anti addition produces an equal mixture of the (3R,4R) and (3S,4S) enantiomers [4].
What might happen when this compound is treated with a strong base? Treatment with a strong base can lead to the loss of two equivalents of HBr (a double elimination), forming a product with two fewer hydrogen and bromine atoms. Without specific experimental data, the exact structure of this product cannot be confirmed, but it is likely a conjugated diene [5].
Since the search results do not provide direct information on low yield for this specific reaction, here are general troubleshooting strategies for bromination reactions, based on standard organic chemistry principles:
FAQ 1: What are the possible stereoisomers of 3,4-dibromohexane? this compound has two chiral centers (carbons 3 and 4). This typically allows for up to four stereoisomers: two enantiomeric pairs and a meso compound if the molecule has a plane of symmetry [1].
However, because the two carbon atoms are situated similarly within the hexane chain, the number of distinct, isolable products is three [1]:
FAQ 2: What products are formed when this compound reacts with strong base, and why? Treatment of this compound with a strong base leads to the loss of two equivalents of HBr and the formation of three possible isomeric products with the formula C₆H₁₀ [2] [3].
This is a double elimination reaction. The strong base abstracts protons, leading to the removal of two bromine atoms and the formation of a new carbon-carbon double bond. The three possible products are different diene isomers resulting from this elimination [2] [3].
FAQ 3: How can I identify the three elimination products? The three isomeric C₆H₁₀ products can be distinguished using spectroscopic methods [3]:
Problem: Low yield of desired diene.
Problem: Formation of an unexpected mixture of diene isomers.
Problem: Decomposition or side products.
Table 1: Physical Properties of this compound This data is essential for handling the compound safely in the lab.
| Property | Value | Unit | Source |
|---|---|---|---|
| Density | 1.594 | g/mL (at 25°C) | [4] |
| Boiling Point | 39 | °C (at 0.8 mm Hg) | [4] |
| Molecular Formula | C₆H₁₂Br₂ | - | [4] |
| Molecular Weight | 243.97 | g/mol | [4] |
| Flash Point | >230 | °F | [4] |
Experimental Protocol: Base-Induced Elimination to Form C₆H₁₀ Dienes This is a generalized procedure based on the described reaction [2] [3].
The following diagrams outline the experimental workflow and the stereochemical relationships in this system.
Experimental Workflow for Base-Induced Elimination
Stereoisomers to Product Relationship
Understanding the decomposition pathway is key to preventing it. Treatment of 3,4-dibromohexane with strong base leads to the loss of two equivalents of HBr (hydrobromic acid) through a double dehydrohalogenation reaction, resulting in the formation of alkynes [1].
This tells us that This compound is unstable under basic conditions. The decomposition is not spontaneous but is triggered by a specific chemical reagent.
Here are answers to common questions based on the decomposition mechanism:
Q1: What is the primary cause of this compound decomposition? The primary cause of decomposition is exposure to strong bases. The compound undergoes a dehydrohalogenation reaction, eliminating HBr to form an alkyne [1].
Q2: How can I prevent the decomposition of this compound during storage? Store the chemical away from any basic substances. Ensure it is kept in a cool, dry place and contained in an inert atmosphere if possible. Most importantly, never store it near strong bases.
Q3: I suspect my sample of this compound has decomposed. How can I confirm this? Decomposition can be monitored by observing the formation of HBr gas (a sharp, irritating smell) or through analytical techniques. The formation of new spots (likely the alkyne products) on a Thin-Layer Chromatography (TLC) plate compared to a fresh sample would indicate decomposition.
This protocol is designed to minimize the risk of decomposition during experimental use.
The following table summarizes the key parameters for storing this compound, inferred from its chemical properties:
| Storage Parameter | Recommended Condition | Rationale |
|---|---|---|
| pH Environment | Avoid basic conditions (high pH) | Prevents base-induced dehydrohalogenation [1]. |
| Moisture | Keep in a dry environment | Prevents potential hydrolysis reactions over time. |
| Temperature | Cool/Ambient | Standard practice to slow down unwanted chemical reactions. |
| Container | Tightly sealed glass container | Prevents evaporation and contamination from the atmosphere. |
The following chart outlines the logical steps for diagnosing and preventing decomposition issues:
I hope this technical guide provides a solid foundation for your team. The key insight is that preventing contact with strong bases is the most critical step for maintaining the stability of this compound.
Since the solubility profile of 3,4-dibromohexane is not provided in the search results, you will need to determine it experimentally. The table below outlines the criteria and a standard experimental method for testing potential solvents [1] [2] [3].
| Criteria | Requirement for a Good Solvent |
|---|---|
| Solubility at Boiling Point | Compound should be highly soluble. |
| Solubility at Room Temperature | Compound should be only sparingly soluble. |
| Impurity Behavior | Impurities should be soluble in hot solvent (to be filtered out) or insoluble in cold solvent (to remain dissolved). |
| Boiling Point | Should be lower than the compound's melting point; ideally between 40°C and 120°C [1]. |
| Reactivity & Toxicity | Should be non-reactive with the compound and as non-toxic as possible [3]. |
Experimental Solubility Test Protocol [1] [4]:
Based on the "like dissolves like" principle and its structure, this compound (a non-polar molecule) may have suitable solubility in solvents like hexanes, toluene, or ethyl acetate [1]. A solvent pair (e.g., ethyl acetate/hexane) might be necessary if a single solvent is not found [1] [4].
The following workflow and detailed steps outline the standard recrystallization procedure.
| Issue | Possible Cause & Solution |
|---|---|
| No crystals form on cooling. | Solution too dilute: Concentrate by boiling off excess solvent. Supersaturation: Induce crystallization by scratching flask or adding a seed crystal [1] [4]. |
| Oily liquid forms instead of solid. | Solvent boiling point too high (above compound's melting point). Cool solution more slowly, or use a different solvent with a lower boiling point [1] [5]. |
| Low yield of purified product. | Too much solvent used during dissolution. Solution cooled too rapidly. Rinsing crystals with excessive solvent during washing [4]. |
| Crystals are small or impure. | Solution cooled too quickly, forming many small crystals that trap impurities. Always allow slow cooling to room temperature before using an ice bath [3] [4]. |
FAQ:
Understanding the basic properties and hazards of your chemicals is the first step in safe and effective experimentation.
| Hazard Statement | Meaning | Precautionary Measures |
|---|---|---|
| H315 | Causes skin irritation | Avoid skin contact; wear protective gloves [1]. |
| H319 | Causes serious eye irritation | Use eye protection (safety glasses, goggles) [1]. |
| H335 | May cause respiratory irritation | Avoid breathing dust/vapors; ensure adequate ventilation and/or use respiratory protection [1]. |
A primary challenge when working with this compound, especially under basic conditions, is managing elimination reactions.
Answer: Treatment of this compound with a strong base is well-documented to promote an E2 elimination reaction [3]. This side reaction results in the loss of two equivalents of hydrogen bromide (HBr) and leads to the formation of a conjugated diene system [3]. This elimination can compete with, or even dominate over, nucleophilic substitution reactions.
The key to suppressing this elimination side reaction lies in carefully controlling the reaction conditions to disfavor the E2 mechanism.
The following table provides specific experimental protocols to implement the strategies outlined above.
| Strategy | Detailed Methodology & Rationale |
|---|---|
| Modify Base Strength | Use a weaker, bulkier base (e.g., potassium carbonate) or a nucleophilic base (e.g., acetate ions) that favors substitution (SN2) over elimination. This reduces the tendency to abstract a beta-hydrogen [3]. |
| Solvent Selection | Employ a protic polar solvent (e.g., ethanol or water). These solvents solvate and stabilize the base, making it less reactive and thus hindering the E2 pathway. This contrasts with aprotic polar solvents, which can accelerate E2 reactions by enhancing base reactivity [3]. |
| Temperature Control | Conduct the reaction at lower temperatures (e.g., 0-25 °C instead of reflux). Elimination reactions typically have higher activation energies than substitution and are favored by increased heat. Lower temperatures suppress this. |
This compound possesses two chiral centers (carbons 3 and 4), leading to possible stereoisomers. The configuration impacts the reaction pathway and product formation [4] [5].
Adhering to safe handling procedures is crucial for personal safety and product stability.
The table below summarizes the key information for 3,4-dibromohexane.
| Property | Specification |
|---|---|
| CAS Number | 16230-28-7 [1] [2] [3] |
| Molecular Formula | C₆H₁₂Br₂ [4] [2] |
| Molecular Weight | 243.967 g/mol [2] |
| Density | 1.594 g/mL at 25°C [2] |
| Boiling Point | 39°C at 0.8 mmHg [2] / 199.95°C at 760 mmHg (Calculated) [3] |
| Flash Point | >230 °F (c. 110 °C) [2] / 74.17°C (Calculated) [3] |
| Refractive Index | n20/D 1.507 [2] |
| Hazard Statements | H315-H319-H335 (Causes skin irritation, serious eye irritation, and respiratory irritation) [2] |
| Personal Protective Equipment (PPE) | Dust mask type N95 (US); Eyeshields; Gloves [2] |
While explicit handling protocols for this compound are not available in the search results, its vicinal dibromide structure implies moisture sensitivity. Strong base treatment leads to dehydrohalogenation (loss of 2 equivalents of HBr) [5]. The following general principles for moisture-sensitive compounds are critical:
The diagram below outlines a logical workflow for the safe handling of this compound based on its properties.
Why is this compound considered moisture-sensitive? As a vicinal dibromide (having two bromine atoms on adjacent carbons), it can undergo dehydrohalogenation when treated with a strong base, losing two equivalents of HBr and forming an alkyne [5]. Moisture and base can accelerate this decomposition.
What is the first thing I should do if the compound appears discolored or has solids in the bottle? Discoloration or precipitate may indicate decomposition. Do not use the material if purity is critical for your experiment. The compound may have reacted with trace moisture or oxygen over time.
Where can I find the full Safety Data Sheet (SDS) for this compound? A major supplier, Sigma-Aldrich, lists an SDS for this compound (CAS 16230-28-7) [1]. You should obtain and review the complete SDS from a commercial supplier before working with the compound.
Diastereomers are stereoisomers that are not mirror images. Unlike enantiomers, they have different physical properties, which allows for their separation using conventional techniques like chromatography [1].
The fundamental mechanism often relies on entropic differences related to the molecules' three-dimensional shape and flexibility in solution. Even a minimal structural difference, such as the location of a single axial group on a ring, can be sufficient for separation under ideal size-exclusion conditions, where enthalpic interactions with the stationary phase are minimized [2].
Separation is typically achieved through a trial-and-error process to find the best stationary phase. The table below summarizes the most promising column types cited in recent literature and technical forums.
| Column Type | Separation Mechanism / Rationale | Key Application Note |
|---|---|---|
| PFP (Pentafluorophenyl) [3] | Enhanced shape selectivity and dipole-dipole interactions with halogenated compounds. | Effective for various isomers. |
| Hypercarb (Porous Graphitic Carbon) [3] | Strong, planar surface for unique shape-based selectivity. | A top trial-and-error choice for challenging separations. |
| Cyclobond (Cyclodextrin) [3] | Forms reversible host-guest inclusion complexes; selectivity depends on fit into the chiral cavity. | Sold for chiral separations but shows good diastereomer selectivity. |
| ZirChrom-CARB (Carbon-Coated Zirconia) [3] | Similar to porous graphite, provides a robust, high-pH-stable surface for shape selection. | Reported success in user forums for closely related compounds. |
| Normal Phase (Silica Gel) [4] [3] | Polar interactions (hydrogen bonding, dipole-dipole) with the silica surface. | Often provides good resolution for diastereomers, especially covalent esters/amides [4]. |
| C30 [3] | Long alkyl chains can provide enhanced shape selectivity. | Can separate compounds with very similar structures. |
Here are answers to specific issues you might encounter.
Q1: My diastereomers co-elute as a single peak in reversed-phase mode (C18/C8) with high organic solvent. What should I try next? This is a common problem, indicating the standard reversed-phase conditions lack sufficient selectivity.
Q2: Are there any specialized techniques to improve the separation? Yes, consider derivatization or using specific chiral tools.
Q3: I've tried different columns without success. What other parameters can I optimize?
The following diagram outlines a logical workflow for developing a separation method, integrating the strategies discussed above.
The first step in controlling stereoisomer impurities is to understand how many can exist. This compound contains two chiral centers (carbons 3 and 4). Analysis indicates that this molecule has three stereoisomers: a pair of enantiomers and one meso compound [1].
The table below summarizes these three distinct stereoisomers:
| Stereoisomer Designation | Configuration | Relationship |
|---|---|---|
| Isomer 1 | (3S, 4S) | One enantiomer of a chiral pair [2]. |
| Isomer 2 | (3R, 4R) | The other enantiomer of the pair [1]. |
| Isomer 3 | (3R, 4S) / (3S, 4R) | A meso compound; these two designations are identical due to the molecule's symmetry [1]. |
This means that a synthetic reaction starting from achiral reagents will typically produce a mixture of these three stereoisomers unless specific steps are taken to control the stereochemistry.
A frequent issue when working with this compound is its susceptibility to side reactions, which can introduce new impurities.
Here are some common questions and solutions related to managing these impurities.
| Question | Answer & Recommended Action |
|---|---|
| How can I prevent the formation of diene impurities during synthesis? | Avoid prolonged exposure to strong bases. If base is necessary, use weaker bases or lower temperatures, and monitor the reaction closely with analytical methods [3]. |
| My HPLC analysis shows unexpected peaks. Could these be stereoisomers or elimination products? | Yes. First, ensure your HPLC method is suitable for separating stereoisomers. Check for signs of column degradation, such as peak tailing or rising pressure, which can reduce resolution. Always filter your samples and mobile phases through a 0.45 µm (or 0.2 µm for UHPLC) membrane to protect the column [4]. |
| What is the best way to purify this compound to isolate a single stereoisomer? | Recrystallization is a highly effective technique. The general protocol involves dissolving the impure solid in a minimal volume of hot solvent, then slowly cooling the solution to encourage the formation of pure crystals. Mixed solvent systems (e.g., aqueous ethanol) can be particularly useful [5]. |
This standard protocol can be adapted to purify this compound and remove stereoisomer impurities [5].
To effectively manage stereoisomer impurities in this compound:
The core of the issue lies in the structure and stereochemistry of the molecule.
Here are practical steps you can take to deconvolute the overlapping signals and correctly assign your spectrum.
| Strategy | Description | Key Application |
|---|---|---|
| Use a Higher Field NMR | Increases chemical shift dispersion (Δν in Hz), simplifying second-order spectra [1]. | Primary solution for resolving overlaps. |
| Employ 2D NMR Techniques | Correlates coupled nuclei (e.g., COSY) or carbons with their protons (e.g., HSQC, HMBC) [2]. | Identifying coupling partners and assigning signals. |
| Utilize Advanced Algorithms | Applies methods like Non-negative Matrix Factorization (NMF) to mathematically deconvolute overlapping peaks [3]. | Accurate peak picking in crowded regions. |
| Compare with Simulated Spectra | Predicts the spectrum for different stereoisomers using NMR simulation software. | Assigning stereochemistry by matching experimental data. |
| Consult a Database | Checks reported chemical shifts for similar compounds. | Aiding initial assignments and verification. |
The following workflow outlines a systematic approach to analyzing complex NMR spectra:
A clear grasp of these fundamental NMR concepts is essential for interpreting the spectrum.
J provides information on dihedral angles and stereochemistry (e.g., cis vs. trans coupling). The complex patterns arise because the protons are part of a tightly coupled "spin system" [2].
Q1: What is the primary reaction of this compound with strong base?
Q2: Why does my TLC show multiple spots even with a pure starting material?
Q3: How should I interpret the spots on my TLC plate for this reaction?
Here is a detailed methodology for using TLC to monitor the reaction of this compound with a strong base [3].
1. TLC Plate Preparation:
2. Development Chamber Preparation:
3. Development and Visualization:
4. Analysis:
The table below outlines common problems and their solutions when performing TLC for this reaction.
| Problem & Phenomenon | Possible Cause | Recommended Solution |
|---|---|---|
| No separation / All spots at solvent front | Mobile phase too polar | Use a less polar solvent mixture (e.g., decrease % of EtOAc in Hexane) [3]. |
| No separation / All spots remain near baseline | Mobile phase not polar enough | Use a more polar solvent mixture (e.g., increase % of EtOAc in Hexane) [3]. |
| Streaking or elongated spots | Spot overloaded with too much compound; or compound reacting with the stationary phase | Spot a more dilute solution. Try a different stationary phase (e.g., alumina instead of silica gel) [3]. |
| Multiple, unexpected spots in reaction lane | Possible side reactions or decomposition; or presence of different stereoisomers | Ensure reaction conditions are anhydrous. Check literature for known side products. Correlate with other analytical methods (e.g., NMR) [2]. |
The diagram below summarizes the key steps and decision points in the TLC monitoring workflow.
Diagram: TLC Reaction Monitoring Workflow
This table summarizes the key identifiers and physical properties of this compound.
| Property | Value | Source |
|---|---|---|
| CAS Number | 16230-28-7 | [1] |
| Molecular Formula | C₆H₁₂Br₂ | [1] |
| Molecular Weight | 243.97 g/mol | [1] |
| Density | 1.594 g/mL at 25°C | [1] |
| Boiling Point | 39°C at 0.8 mmHg | [1] |
| Flash Point | >230 °F (>110 °C) | [1] |
| Refractive Index | n²⁰/D = 1.507 | [1] |
Proper handling is crucial for this compound. The following table outlines its safety profile.
| Aspect | Details |
|---|---|
| Hazard Statements | H315-H319-H335 (Causes skin, serious eye irritation, and respiratory tract irritation) [1]. |
| Precautionary Statements | P261-P305 + P351 + P338 (Avoid breathing dust/fume/gas/mist; IF IN EYES: Rinse cautiously with water for several minutes) [1]. |
| Personal Protective Equipment (PPE) | Wear dust mask (N95 type), eyeshields, and gloves [1]. |
This compound can exist as multiple stereoisomers due to its two chiral carbon atoms (at positions 3 and 4). These include a pair of enantiomers and a meso form [2] [3]. The physical and chemical properties, including reactivity and stability, can be different for each stereoisomer. It is important to be aware of the specific stereoisomer you are working with, as this could influence your experimental outcomes [3].
Since direct data is unavailable, you may need to determine the pH stability through experimentation. Below is a proposed workflow for such an investigation.
Here are some anticipated questions and guidance based on common laboratory challenges.
Q1: What is the recommended storage condition for this compound?
Q2: I am observing decomposition of my compound during a reaction. Could pH be a factor?
Q3: The literature mentions different forms of this compound (like meso and dl). Does this matter?
The table below summarizes the key physical properties of this compound, which are critical for process design and scaling [1].
| Property | Value / Information |
|---|---|
| CAS Number | 16230-28-7 |
| Molecular Formula | C₆H₁₂Br₂ |
| Molecular Weight | 243.967 g/mol |
| Density | 1.594 g/mL at 25°C |
| Boiling Point | 39°C at 0.8 mm Hg |
| Refractive Index | n²⁰/D 1.507 |
| Flash Point | >230 °F (>110 °C) |
| Safety Information | Signal Word: Warning. Hazard Statements: H315-H319-H335 (Causes skin irritation, serious eye irritation, and may cause respiratory irritation) [1]. |
Scaling up reactions, particularly photochemical ones, presents unique challenges. The following table outlines these key issues and recommended mitigation strategies based on current chemical engineering research [2].
| Challenge | Description & Impact | Recommended Solution |
|---|---|---|
| Non-Uniform Light Distribution | Light intensity decreases exponentially as it penetrates the reaction mixture due to the Beer-Lambert law. This creates "dark zones" in large batch reactors, leading to inconsistent reaction rates and lower selectivity [2]. | Transition from traditional batch reactors to continuous flow micro- or mesostructured reactors. Their small channel dimensions (micrometers to millimeters) ensure a more uniform light distribution, minimizing dark zones and improving product yield [2]. |
| Photon & Mass Transfer Limitations | Inefficient mixing and high reactant concentration can create mass transfer barriers. Coupled with poor light penetration, this severely limits the overall reaction rate, making large-scale processes slow and inefficient [2]. | Implement structured flow reactors (e.g., serpentine channels, packed beds) that enhance radial mixing. Optimize process conditions like reactant concentration and residence time to balance reaction kinetics with photon and mass transfer [2]. |
| Inefficient Energy Use & Reactor Benchmarking | Traditional high-power lamps are energy-inefficient and generate significant waste heat, requiring costly cooling. Without proper metrics, comparing reactor performance during scale-up is difficult [2]. | Use modern, efficient LED light sources that emit specific wavelengths. Benchmark reactor performance using Photochemical Space Time Yield (PSTY in mol·day⁻¹·kW⁻¹), which links productivity to energy efficiency for better comparison [2]. |
The diagram below outlines a logical pathway for selecting and scaling a photoreactor system, helping you navigate the key design choices.
While a specific large-scale procedure for this compound is not available, you can adapt this general protocol for a photochemical reaction based on the literature [2].
Reaction Setup:
Procedure:
Key Parameter Optimization:
Safety Notes:
Q: Why is moving to continuous flow recommended for scaling photoreactions? A: Continuous flow reactors, especially microreactors, provide a high surface-to-volume ratio, allowing for much more uniform illumination of the reaction mixture compared to large batch vessels. This leads to fewer side products, faster reactions, and inherently safer operation with smaller reagent volumes [2].
Q: What is PSTY and why is it important? A: PSTY stands for Photochemical Space Time Yield. Its units are typically mol·day⁻¹·kW⁻¹. Unlike simple conversion or yield, PSTY benchmarks the amount of product produced relative to the energy consumed by the light source. This is crucial for evaluating the economic viability and energy efficiency of a scaled-up photochemical process [2].
Q: Are there any known reactions involving this compound that I should be aware of? A: Yes, one literature source notes that treatment of this compound with a strong base leads to the loss of two equivalents of HBr and the formation of a product, which is a common elimination reaction for vicinal dibromides [3].
The table below summarizes the key chemical and physical properties of this compound that are available from the search results.
| Property | Value |
|---|---|
| CAS Number | 16230-28-7 [1] [2] [3] |
| Molecular Formula | C₆H₁₂Br₂ [1] [2] [3] |
| Molecular Weight | 243.967 g/mol [2] |
| Density | 1.594 g/mL at 25°C [2] |
| Boiling Point | 39°C at 0.8 mmHg [2] |
| Refractive Index | n²⁰/D 1.507 [2] |
| Flash Point | >230 °F (>110 °C) [2] |
Safety Information [2]:
A key reaction documented in the literature involves treating this compound with a strong base [4].
The following diagram illustrates the logical workflow for this reaction and the subsequent steps needed to identify the products, which are not fully covered in the search results.
Based on the general chemical information, here are some potential experimental issues and general advice.
Q1: What is the main product when this compound is treated with a strong base?
Q2: What should I do if my reaction produces multiple products or an unexpected yield?
Q3: How should I store and handle this compound?
Since the information found is limited, you may need to conduct a deeper investigation:
Based on the principles of 13C NMR interpretation [1], the structure of 3,4-dibromohexane (C6H12Br2) should produce a spectrum with up to six distinct carbon signals, indicating six different chemical environments. The table below provides a reasoned prediction of the chemical shifts.
| Carbon Atom Number | Chemical Environment | Predicted Chemical Shift (ppm) | Rationale |
|---|---|---|---|
| C1 / C6 | -CH3 (primary alkyl) | 10 - 15 | Attached to a -CH2- group [1]. |
| C2 / C5 | -CH2- (secondary alkyl) | 30 - 60 | Significantly deshielded by the electronegative bromine atom on C3/C4 [1]. |
| C3 / C4 | -CH- (secondary alkyl) | 30 - 60 | Directly bonded to a bromine atom, causing a strong downfield (high ppm) shift [1]. |
> Note: The molecule contains a plane of symmetry, meaning that carbon pairs (C1/C6, C2/C5, C3/C4) are chemically equivalent and would produce one signal each, resulting in a maximum of three signals in the spectrum.
The following workflow and methodology detail the standard steps for acquiring a 13C NMR spectrum, which would be used to obtain the experimental data for this compound.
Sample Preparation:
Instrument Setup:
Data Acquisition:
Data Processing & Analysis:
Since the exact chemical shifts for this compound were not found, you can take these steps to acquire the data:
The core principles and procedures from a validated method for determining D-amino acids in human urine can be directly adapted for analyzing 3,4-dibromohexane enantiomers [1]. The key experimental parameters are summarized in the table below.
Table 1: Validated Chiral GC-MS Method Parameters
| Parameter Category | Specific Setting |
|---|---|
| Sample Purification | Solid-Phase Extraction (SPE) using a Discovery DSC-SCX cartridge (500 mg/3 mL) [1]. |
| Derivatization | Formation of N(O)-pentafluoropropionyl amino acid 2-propyl esters [1]. |
| Analytical Column | Chirasil-L-Val column (N-propionyl-L-valine-tert-butylamide polysiloxane), 25 m × 0.25 mm I.D., 0.12 μm film [1]. |
| Separation Mode | Programmed temperature elution [1]. |
| Detection Method | Ion Trap Mass Spectrometer (MS) in full scan mode (m/z 50-350) [1]. |
| Method Validation | Linearit,y sensitivity (LOD/LOQ), accuracy, and precision were validated for multiple D-amino acids [1]. |
This workflow illustrates the key stages of the analysis, from sample preparation to final data analysis:
To effectively develop and understand your chiral GC method, keep these principles in mind:
Based on the available information, here is a recommended approach for your analysis:
The table below summarizes the core differences between the two compounds in their elimination reactions with alcoholic KOH.
| Feature | 1,2-Dibromoethane | 3,4-Dibromohexane |
|---|---|---|
| Molecular Formula | C₂H₄Br₂ [1] | C₆H₁₂Br₂ [2] |
| Reaction Type | Double Dehydrohalogenation (Elimination) [3] | Double Dehydrohalogenation (Elimination) |
| Primary Product | Acetylene (Ethyne, C₂H₂) [3] | Hex-3-yne (and stereoisomers of dibromohexene intermediates) |
| Product Hybridization | sp for both carbon atoms [3] | sp² for carbon atoms in the alkene products |
| Stereochemistry | Not applicable (product is linear) | Highly relevant; results in multiple stereoisomers (meso form and enantiomers) [4] |
| Key Consideration | Straightforward formation of a terminal alkyne | Complex mixture due to two chiral centers; final alkyne is internal [4] |
The reaction of 1,2-dibromoethane with alcoholic KOH is a classic two-step elimination leading to a linear alkyne [3].
The elimination in this compound is complicated by the presence of two chiral centers, leading to a mixture of stereoisomeric products [4].
The following diagram illustrates the core logical relationship and key difference between the two elimination reactions.
For purity analysis, the goal is to separate and quantify the main compound from its impurities and synthetic by-products. The table below compares common HPLC methods used for this purpose [1]:
| Method | Principle | Best Suited For |
|---|---|---|
| Reversed-Phase Chromatography (RPC) | Hydrophobicity; hydrophilic stationary phase, hydrophobic mobile phase. | Separating compounds with subtle differences in hydrophobicity; widely used for impurity profiling. |
| Ion-Exchange Chromatography (IEC) | Charge of proteins/compounds; stationary phase with charged functional groups. | Charged analytes; can be used if impurities have different charge states. |
| Size-Exclusion Chromatography (SEC) | Molecular size/shape in solution; porous stationary phase. | Removing larger aggregates or smaller fragments from the main product. |
| Normal-Phase Chromatography | Polarity; polar stationary phase (e.g., silica) and non-polar mobile phase. | Very hydrophilic compounds that do not retain in RPC. |
Recommendation for 3,4-Dibromohexane: This is a small, relatively non-polar organic molecule. Reversed-Phase Chromatography (RPC) is the most suitable and widely used starting point [1] [2].
Developing a robust HPLC method is an iterative process. The following workflow outlines the key stages, from initial setup to final validation.
1. Initial Scouting and Column Selection
2. Optimization of Critical Parameters Based on the initial run, optimize for better resolution and peak shape [2]:
3. System Suitability Test Before validation, confirm the system performs adequately. The following table summarizes key parameters and typical acceptance criteria [5] [6]:
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Theoretical Plates (N) | Column efficiency. | >2000 |
| Tailing Factor (T) | Peak symmetry. | ≤2 |
| Repeatability (RSD) | Injection precision (n≥5). | RSD ≤ 1% for retention time and area |
| Resolution (Rs) | Separation between two closest peaks. | Rs ≥ 2 between the main peak and nearest impurity |
Once a method is developed, it must be validated to ensure it is fit for purpose. The ICH Q2(R1) guideline outlines the following key parameters [6]:
| Parameter | Definition | How it is Tested |
|---|---|---|
| Specificity | Ability to distinguish analyte from impurities. | Analyze sample spiked with impurities; ensure baseline separation. |
| Linearity & Range | Response is proportional to analyte concentration. | Prepare & analyze 5+ concentrations; R² ≥ 0.99 typically required. |
| Accuracy | Closeness of measured value to true value. | Spike and recover known impurities; recovery of 98-102% is often acceptable. |
| Precision | Repeatability of measurements. | Multiple injections of the same sample; RSD ≤ 2% for area. |
| LOD / LOQ | Sensitivity of the method. | LOD = 3x Signal-to-Noise LOQ = 10x Signal-to-Noise | | Robustness | Resilience to small, deliberate method changes. | Small variations in flow rate (±0.1 mL/min), temperature (±5°C), pH (±0.2), etc. |
While specific conditions for this compound require experimental work in your lab, this guide provides a strong foundation. Start with a C18 column and a water/acetonitrile gradient, then refine the method based on your initial results.
When this compound (molecular formula C₆H₁₂Br₂) is ionized in a mass spectrometer, it typically follows a predictable fragmentation behavior. The molecular ion and common fragment ions are theorized in the table below.
| Theoretical m/z | Ion Assignment | Fragmentation Mechanism / Notes |
|---|
| 245.9 | [C₆H₁₂⁷⁹Br₂]⁺• (Molecular Ion) | Molecular ion containing two 79Br isotopes. Often of low abundance or unstable [1]. | | 243.9 | [C₆H₁₂⁷⁹Br⁸¹Br]⁺• (Molecular Ion) | Molecular ion containing one 79Br and one 81Br isotope. Characteristic doublet pattern (1:2:1 ratio for Br₂). | | 241.9 | [C₆H₁₂⁸¹Br₂]⁺• (Molecular Ion) | Molecular ion containing two 81Br isotopes. | | 165.0 | [C₆H₁₂Br]⁺ | Loss of one bromine atom (•Br) from the molecular ion, forming a bromocarbocation. | | 135.0 | [C₅H₉Br]⁺? | Potential loss of •CH₃ and H• from the [C₆H₁₂Br]⁺ ion. Requires experimental verification. | | 85.1 | [C₅H₉]⁺ or [C₆H₁₃]⁺ | Loss of HBr from the molecular ion, followed by further fragmentation of the hydrocarbon chain. |
The diagram below illustrates the logical relationship for the key fragmentation pathways.
The table below summarizes the key physical and safety properties of this compound gathered from the search results. Please note that a specific, experimentally determined melting point for its different stereoisomers was not located in the current search.
| Property | Value | Source / Notes |
|---|---|---|
| Molecular Formula | C₆H₁₂Br₂ | [1] [2] |
| Molecular Weight | 243.97 g/mol | [1] |
| Density | 1.594 g/mL at 25°C | [2] |
| Boiling Point | 39°C at 1.1 hPa | [1] |
| Flash Point | 113°C (closed cup) | [1] |
| Melting Point | Not available | The data sheets indicate this value is unknown [1] [2]. |
| Appearance | Solid | [1] |
| Hazard Statements | H315, H319, H335 | Causes skin irritation, serious eye irritation, and may cause respiratory irritation [1] [2]. |
While data for this compound is incomplete, it is well-established in chemistry that a pure enantiomer and its racemic mixture (a 50:50 mixture of both enantiomers) can have different melting points [3]. This occurs because they can form different crystalline structures in the solid state [4] [3].
A racemic mixture can crystallize in different ways, leading to distinct physical properties compared to the pure enantiomers [4] [3]:
The following diagram illustrates this classification and its outcomes.
Experimental data for other chiral compounds strongly confirms this principle. The table below uses menthol as a key example, showing clear melting point differences between its pure enantiomer and racemic form [3].
| Compound | Melting Point (°C) | Type |
|---|---|---|
| l-Menthol | 43.0 | Pure Enantiomer |
| dl-Menthol | 38.0 | Racemic Mixture |
| d-neo-Menthol | -15.0 | Pure Enantiomer |
| dl-neo-Menthol | 52.0 | Racemic Mixture |
Source: Adapted from K.L. Waters & G.D. Beal, Journal of the American Pharmaceutical Association, 1945 [3].
This data demonstrates that a racemic mixture is not simply a physical blend but can be a distinct material in the solid state. For This compound, which has chiral centers at the 3 and 4 carbon positions, its different stereoisomers (such as the enantiomeric pair and the meso form, if it exists) would also be expected to have different melting points, though experimental measurement is required to confirm the specific values.
Since the physical properties of enantiomers are identical in a non-chiral environment, separating them (a process called resolution) requires converting them into diastereomers, which have different physical properties [5] [4]. The general workflow for a common resolution method is outlined below.
This derivatization method is one of several techniques for resolution, which also include [5]:
Although direct data on 3,4-dibromohexane is unavailable, the following established methods are used to obtain, separate, and characterize enantiopure compounds like yours. The experimental protocols are drawn from research that successfully resolved similar aliphatic chains.
| Method | Key Principle | Typical Scale | Key Experimental Data/Outcome | Primary Use Case |
|---|
| Diastereomeric HPLC (on silica gel) [1] | Covalently bonding a chiral agent (e.g., MαNP acid) to a racemic mixture to create diastereomers with different polarities. | Lab scale (e.g., 40-120 mg per run) | Separation factor (α), Resolution factor (Rs), Retention times. | Separating aliphatic compounds with small chiral differences (e.g., 4-octanol) [1]. | | Camphorsultam-Based Resolution [1] | Converting a racemic acid to an acid chloride, then forming diastereomeric amides with (-)-camphorsultam. | Lab scale (e.g., 120 mg per run) | HPLC resolution factor (Rs), X-ray ORTEP diagrams for Absolute Configuration (AC). | Resolving stable carboxylic acids and their analogs (e.g., spiro[3.3]heptane-dicarboxylic acid) [1]. | | Preferential Crystallization (PC) [2] | Direct crystallization from a solution of a racemic conglomerate, where one enantiomer crystallizes preferentially. | Large-scale industrial production | Enantiomeric Excess (ee) of the crystal product, yield. | Cost-effective, large-scale production when the compound forms a conglomerate [2]. |
Detailed Experimental Protocol: Diastereomeric HPLC with MαNP Acid
This protocol, adapted from research on 4-octanol, is highly relevant for separating aliphatic compound enantiomers like this compound [1].
Other powerful strategies exist, each with its own advantages and applicability, depending on the properties of your target molecule [2].
The workflow below summarizes the decision path for selecting and executing these methods.
Since specific rotation is a key physical constant you need, here is a practical path forward:
The table below summarizes the basic identifying information and physicochemical properties of this compound [1] [2] [3].
| Property | Value / Description |
|---|---|
| CAS Number | 16230-28-7 [1] [2] |
| Molecular Formula | C₆H₁₂Br₂ [1] [2] |
| Molecular Weight | 243.97 g/mol [1] [2] |
| Density | 1.594 g/mL at 25°C [1] [2] |
| Boiling Point | 39°C at 1.1 hPa [1] [2] |
| Flash Point | >230 °F (closed cup) [1] [2] |
| Appearance | Solid [1] |
| Hazard Statements | H315, H319, H335 (Causes skin, eye, and respiratory irritation) [1] [2] |
For your comparison guide, it is crucial to understand why this compound is expected to have specific UV absorption characteristics.
The following diagram illustrates the experimental workflow for determining a compound's UV-Vis absorption profile, highlighting the structural analysis step where this compound would be identified as a non-conjugated, UV-transparent compound.
Since specific spectral data was not found in the public domain, here are practical steps you can take to acquire it for a complete comparison:
The table below summarizes the basic chemical and physical properties of this compound found in the search results.
| Property | Value | Source |
|---|---|---|
| CAS Number | 16230-28-7 | [1] [2] |
| Molecular Formula | C₆H₁₂Br₂ | [1] [2] |
| Molecular Weight | 243.97 g/mol | [1] [2] |
| Density | 1.594 g/mL at 25°C | [2] |
| Boiling Point | 39°C at 0.8 mm Hg | [2] |
| Flash Point | >230 °F (∼110 °C) | [2] |
| Appearance | Solid | [1] |
| Hazard Statements | H315, H319, H335 | [1] [2] |
The search results describe one specific reaction pathway for this compound, though without kinetic data [3] [4].
The following diagram illustrates this general elimination reaction pathway.
Toxicological assessments, especially for regulatory purposes, often rely on key standardized tests and computational models. The following table summarizes the primary endpoints used to evaluate and categorize acute toxicity, which would be central to any comparison of halogenated compounds like 3,4-dibromohexane [1].
| Endpoint Type | Specific Endpoint | Description / Classification Criteria |
|---|---|---|
| Lethal Dose (Acute) | Median Lethal Dose (LD50) | The dose required to kill 50% of a test population (often rats) after a single exposure. It is a continuous variable (e.g., mg/kg). |
| Binary Hazard Classification | "Very Toxic" (vT) | LD50 < 50 mg/kg [1] |
| "Non-Toxic" (nT) | LD50 > 2000 mg/kg [1] | |
| Regulatory Categorization | U.S. EPA | Four-category system (Category I: highest toxicity, LD50 ≤ 50 mg/kg; Category IV: safe, LD50 > 5000 mg/kg) [1]. |
| U.N. Globally Harmonized System (GHS) | Five-category system (Category I: LD50 ≤ 5 mg/kg; Category V: LD50 > 2000 mg/kg) [1]. |
For other halogenated compounds, such as Halogenated Flame Retardants (HFRs), research extends beyond acute lethality to investigate chronic and non-lethal health effects. The table below outlines common toxicity concerns associated with this relevant class of halogenated chemicals [2].
| Toxicity Type | Key Findings for Halogenated Flame Retardants |
|---|---|
| Acute Toxicity | Often show no acute toxicity at low exposure levels [2]. |
| Chronic Toxicity | Primary concern, involving effects from long-term, low-dose exposure [2]. |
| Endocrine Disruption | Can interfere with hormone systems, affecting neurodevelopment and reproduction [2]. |
| Other Chronic Effects | Immune suppression and potential carcinogenicity [2]. |
| Environmental Fate | Many are Persistent, Bioaccumulative, and Toxic (PBT), meaning they do not break down easily and accumulate in the food chain [2]. |
For researchers looking to generate comparative data, here are methodologies from the literature for key toxicity tests.
Protocol 1: Determining Rat Oral Acute LD50
Protocol 2: Estimating Dermal Exposure and Absorption
Protocol 3: Evaluating Teratogenicity in Rodent Whole Embryo Culture (WEC)
Halogenated compounds can induce toxicity by disrupting fundamental cellular signaling pathways. The diagram below illustrates two key pathways often affected, based on general knowledge of toxicological mechanisms.
The pathways highlighted are common mechanisms for many toxicants. For a specific compound like this compound, experimental work would be needed to confirm its activity and potency within these or other pathways.
To build a complete comparison guide for this compound and its analogs, I suggest the following actions to obtain the necessary data:
The table below summarizes the key physical property data for 3,4-Dibromohexane found in the search results.
| Property | Value | Conditions / Notes | Source |
|---|---|---|---|
| Density | 1.594 g/mL | at 25°C | [1] [2] |
| Density | 1.577 g/cm³ | Calculated value | [3] |
| Boiling Point | 39°C | at 1.1 hPa (lit.) | [1] |
| Flash Point | >230 °F (>110 °C) | - | [2] |
| Molecular Formula | C₆H₁₂Br₂ | - | [1] [2] [4] |
| Molecular Weight | 243.97 g/mol | - | [1] |
While a specific protocol for this compound is not outlined, Density Functional Theory (DFT) is a primary computational method for predicting molecular properties like density and energy. The reliability of DFT results depends heavily on the chosen approximations, known as exchange-correlation (XC) functionals [5].
The following diagram outlines the general workflow and key decision points for setting up a DFT calculation, which can be applied to property prediction for compounds like this compound.
The XC functional is a critical choice and can be built from several components [6]:
VWN [6].BP86, PBE, BLYP [6].TPSS [6].B3LYP [6] [5].For reliable results, the computational model must accurately represent the system [5].
Since direct methodological comparisons are sparse, you can build a comprehensive guide by:
Irritant